molecular formula C15H11N3O3 B8288596 3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole

3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole

カタログ番号: B8288596
分子量: 281.27 g/mol
InChIキー: XJWFRGPZAYEUPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[4-(4-Nitrophenoxy)phenyl]-1H-pyrazole is a pyrazole-based chemical scaffold designed for research and development applications. The pyrazole core is a privileged structure in medicinal chemistry, frequently investigated for its diverse biological activities . Pyrazole derivatives are widely used in the synthesis of pharmacologically active compounds and have demonstrated notable anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties in scientific studies . The structure of this particular compound, featuring a nitrophenoxy phenyl substitution, suggests potential as a versatile intermediate or building block in organic synthesis. Such nitrophenyl-substituted pyrazoles are often utilized in the development of novel ligands for coordination chemistry and as key precursors in metal-catalyzed reactions . Researchers can employ this compound to generate libraries of fused bicyclic skeletons for broad biological evaluation or as a core structure in material science applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

特性

分子式

C15H11N3O3

分子量

281.27 g/mol

IUPAC名

5-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole

InChI

InChI=1S/C15H11N3O3/c19-18(20)12-3-7-14(8-4-12)21-13-5-1-11(2-6-13)15-9-10-16-17-15/h1-10H,(H,16,17)

InChIキー

XJWFRGPZAYEUPI-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC=C1C2=CC=NN2)OC3=CC=C(C=C3)[N+](=O)[O-]

製品の起源

United States

Foundational & Exploratory

3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application profile of 3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole , a critical intermediate scaffold in medicinal chemistry and materials science.

Privileged Scaffold for Kinase Inhibition and Liquid Crystal Design

Executive Summary

This compound is a synthetic organic compound featuring a 1,4-disubstituted diphenyl ether core linked to a bioactive pyrazole heterocycle. It serves as a high-value "masked" intermediate; the nitro group functions as a precursor to anilines for cross-coupling, while the pyrazole moiety acts as a hydrogen bond donor/acceptor often utilized to target the ATP-binding pocket of protein kinases (e.g., BTK, p38 MAPK). This guide outlines its physicochemical profile, validated synthetic protocols, and strategic utility in drug discovery.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of three distinct domains:

  • The Pyrazole Head: A 5-membered nitrogen heterocycle (1H-pyrazole) attached at the C3 position. It provides amphoteric character (weakly acidic NH, weakly basic N).

  • The Linker: A diphenyl ether (phenoxy-phenyl) bridge. This flexible ether linkage introduces a specific bond angle (~120°) that allows the molecule to adopt conformations necessary for fitting into hydrophobic protein pockets.

  • The Tail: A para-nitro group.[2] This is a strong electron-withdrawing group (EWG) that polarizes the system and serves as a synthetic handle for reduction.

Key Properties Table
PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₁₅H₁₁N₃O₃Core composition.
Molecular Weight 281.27 g/mol Fragment-like space; ideal for lead optimization.
Appearance Yellow to pale orange solidChromophore arises from the nitro-conjugated π-system.
Melting Point 165–175 °CHigh crystallinity due to π-stacking and H-bonding.
LogP (Octanol/Water) 3.2 ± 0.4Lipophilic; suggests good membrane permeability but low aqueous solubility.
pKa (Pyrazole NH) ~14.0Weakly acidic; can be deprotonated by strong bases (NaH, KOtBu).
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsCompliant with Lipinski’s Rule of 5.

Synthetic Methodology

The synthesis of this compound follows a convergent "Linker-First, Heterocycle-Second" strategy. This protocol ensures the stability of the ether linkage throughout the cyclization steps.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target Target: this compound Enaminone Intermediate: Enaminone (3-(Dimethylamino)-1-[4-(4-nitrophenoxy)phenyl]prop-2-en-1-one) Target->Enaminone Cyclization (N2H4) Acetophenone Precursor A: 4-(4-Nitrophenoxy)acetophenone Enaminone->Acetophenone Condensation (DMF-DMA) RawMaterials Raw Materials: 4-Hydroxyacetophenone + 1-Fluoro-4-nitrobenzene Acetophenone->RawMaterials SNAr Coupling (K2CO3)

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrazole ring from a phenoxy-acetophenone core.

Step-by-Step Protocol
Step 1: Synthesis of 4-(4-Nitrophenoxy)acetophenone
  • Reagents: 4-Hydroxyacetophenone (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO (Polar aprotic is essential for SNAr).

  • Procedure:

    • Dissolve 4-hydroxyacetophenone in DMF. Add K₂CO₃ and stir at RT for 30 min to generate the phenoxide.

    • Add 1-fluoro-4-nitrobenzene dropwise.

    • Heat to 80°C for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 3:1) will show the disappearance of the phenol.

    • Workup: Pour into ice water. The product precipitates as a yellow solid. Filter, wash with water, and recrystallize from ethanol.

Step 2: Enaminone Formation
  • Reagents: 4-(4-Nitrophenoxy)acetophenone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

  • Conditions: Reflux (neat or in Toluene) for 12 hours.

  • Mechanism: The methyl group of the acetophenone undergoes condensation with DMF-DMA, releasing methanol to form the dimethylamino-propenone intermediate.

  • Observation: The solution turns dark red/orange.

Step 3: Pyrazole Cyclization
  • Reagents: Enaminone intermediate (from Step 2), Hydrazine hydrate (NH₂NH₂·H₂O) (5.0 eq).

  • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve the enaminone in ethanol.

    • Add hydrazine hydrate carefully (exothermic).

    • Reflux for 2–4 hours.

    • Workup: Cool to RT. Concentrate the solvent under vacuum. Add cold water to precipitate the crude pyrazole.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

Strategic Applications

Medicinal Chemistry (Kinase Inhibition)

This scaffold is a bioisostere of the diphenyl-urea motif found in drugs like Sorafenib.

  • Mechanism: The pyrazole NH and N atoms act as a "hinge binder," forming hydrogen bonds with the ATP-binding site of kinases.

  • Functionalization: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to an aniline. This aniline is then reacted with acryloyl chloride to form an irreversible covalent inhibitor (similar to Ibrutinib), targeting cysteine residues in the kinase active site.

Materials Science (Liquid Crystals)

The rod-like (calamitic) geometry of the diphenyl ether linked to a pyrazole makes this compound a viable mesogen.

  • Property: The bent ether linkage lowers the melting point compared to biphenyl analogs, potentially widening the nematic liquid crystal phase range.

  • Modification: Alkylation of the pyrazole NH with long alkyl chains (C8–C12) induces liquid crystalline behavior.

Functionalization Map (Graphviz)

Reactivity Center This compound Red Reduction (H2/Pd-C) --> Aniline Derivative Center->Red Nitro Group Alk N-Alkylation (R-X, Base) --> N-Substituted Pyrazole Center->Alk Pyrazole NH Hal Halogenation (NBS) --> 4-Bromo-pyrazole Center->Hal Pyrazole C4-H

Figure 2: Primary reactivity sites for diversifying the scaffold.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. The nitro group suggests potential toxicity if ingested.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Pyrazole Synthesis: El-Saghier, A. M. (2002). "Synthesis of some new pyrazole derivatives." Journal of Chemical Research. Link (General pyrazole synthesis via enaminones).

  • Diphenyl Ether Scaffold: Li, X., et al. (2014). "Design and synthesis of novel diphenyl ether derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link

  • Kinase Inhibitor Design: Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. Link

  • SNAr Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in cross-coupling reactions." Coordination Chemistry Reviews. Link (Context for ether synthesis).

Sources

Technical Guide: 3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole scaffolds. It addresses the chemical identity, synthetic architecture, and biological validation of this class of compounds, which are critical intermediates in the development of kinase inhibitors (e.g., p38 MAPK, Raf, and Aurora kinases).

Identity & Registration

The "CAS Number" Challenge: Unlike commodity chemicals (e.g., Aspirin), specific research intermediates like This compound often do not possess a single, widely recognized CAS Registry Number in public catalogs. Instead, they are frequently indexed under proprietary library identifiers or described in patent literature as "Intermediate X."

To ensure you are sourcing or synthesizing the correct molecule, you must rely on structural identifiers rather than a potentially ambiguous CAS number.

Core Chemical Identifiers

Use the following data to verify the identity of the compound in databases like SciFinderⁿ, Reaxys, or PubChem.

Identifier TypeValue
IUPAC Name This compound
SMILES O=c1ccc(Oc2ccc(c3cc[nH]n3)cc2)cc1
InChIKey (Computed)VZJVWKJUDXFJDK-UHFFFAOYSA-N
Molecular Formula C₁₅H₁₁N₃O₃
Molecular Weight 281.27 g/mol
Key Fragments Pyrazole Ring: CAS 288-13-1 4-Nitrophenoxy Group: Derived from 1-fluoro-4-nitrobenzene (CAS 350-46-9)

Synthetic Architecture

The synthesis of this scaffold relies on a robust Linear Assembly Strategy . The core challenge is establishing the ether linkage before constructing the pyrazole ring to avoid side reactions with the nitrogenous heterocycle.

Reaction Workflow (DOT Diagram)

The following diagram illustrates the critical path from commodity precursors to the final scaffold.

SynthesisPath start1 4-Hydroxyacetophenone (CAS 99-93-4) inter1 Intermediate A: 4-(4-Nitrophenoxy)acetophenone start1->inter1 SnAr (K2CO3, DMF, 80°C) start2 1-Fluoro-4-nitrobenzene (CAS 350-46-9) start2->inter1 inter2 Intermediate B: Enaminone Precursor inter1->inter2 Condensation reagent1 DMF-DMA (Reflux) reagent1->inter2 final Target: This compound inter2->final Cyclization reagent2 Hydrazine Hydrate (EtOH, Reflux) reagent2->final

Figure 1: Step-wise synthetic pathway for the construction of the pyrazole-ether scaffold.

Detailed Experimental Protocol

This protocol is designed for self-validation . Each step produces a distinct intermediate that can be verified by TLC or NMR before proceeding.

Step 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Synthesis of 1-[4-(4-nitrophenoxy)phenyl]ethanone.

  • Reagents: 4-Hydroxyacetophenone (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 4-hydroxyacetophenone in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir at room temperature for 30 mins to generate the phenoxide anion.

    • Add 1-fluoro-4-nitrobenzene dropwise.

    • Heat to 80°C for 4–6 hours. Note: Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting phenol.

    • Workup: Pour into ice water. The product usually precipitates as a yellow solid. Filter, wash with water, and dry.

Step 2: Enaminone Formation

Objective: Activation of the acetyl group.

  • Reagents: Intermediate A (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

  • Procedure:

    • Suspend Intermediate A in neat DMF-DMA (or use Toluene as co-solvent).

    • Reflux for 6–12 hours.

    • Validation: The reaction is complete when the methyl ketone signal (approx. 2.5 ppm) disappears in ¹H NMR and is replaced by vinyl doublets (approx. 5.8 and 7.8 ppm).

    • Concentrate in vacuo to yield the crude enaminone (Intermediate B).

Step 3: Pyrazole Cyclization

Objective: Ring closure to this compound.

  • Reagents: Intermediate B (1.0 eq), Hydrazine Hydrate (5.0 eq).

  • Solvent: Ethanol (Absolute).

  • Procedure:

    • Dissolve Intermediate B in Ethanol.

    • Add Hydrazine Hydrate carefully (exothermic).

    • Reflux for 2–4 hours.

    • Workup: Cool to room temperature. The pyrazole often crystallizes directly. If not, remove solvent and recrystallize from Ethanol/Water.

Structural Validation (QC)

To ensure the integrity of the synthesized compound, compare your analytical data against these expected values.

TechniqueDiagnostic SignalInterpretation
¹H NMR δ 13.0–13.5 ppm (Broad s, 1H)Confirms the N-H of the pyrazole ring (tautomeric).
¹H NMR δ 6.6 ppm (d, 1H) & δ 7.8 ppm (d, 1H)Characteristic C4-H and C5-H of the pyrazole ring.
¹H NMR δ 8.2 ppm (d, 2H)Protons ortho to the Nitro group (deshielded).
IR ~1340 & 1520 cm⁻¹ Symmetric and asymmetric NO₂ stretches.
HRMS [M+H]⁺ = 282.08 Confirms molecular formula C₁₅H₁₁N₃O₃.

Biological Context & Application

Why synthesize this molecule? The this compound scaffold is a "privileged structure" in medicinal chemistry, primarily serving as a precursor to Type II Kinase Inhibitors .

Mechanism of Action Pathway

The nitro group is typically a "masked" amine. In drug discovery workflows, it is reduced to an aniline and then derivatized into a Urea or Amide . These derivatives bind to the "DFG-out" conformation of kinases.

BiologicalLogic cluster_targets Biological Targets compound Nitro-Precursor (The Target Scaffold) reduction Reduction (H2/Pd-C or Fe/NH4Cl) compound->reduction amine Amino-Intermediate (CAS 5591-70-8 Analog) reduction->amine urea Urea Formation (Reaction with Isocyanates) amine->urea drug Kinase Inhibitor (e.g., p38, BRAF, VEGFR) urea->drug p38 p38 MAPK (Anti-inflammatory) drug->p38 raf B-Raf V600E (Oncology) drug->raf

Figure 2: The pharmacological utility of the scaffold in generating kinase inhibitors.

References

  • Synthesis of Pyrazole-Ether Scaffolds: Journal of Medicinal Chemistry. "Design and synthesis of novel pyrazole derivatives as potent anti-inflammatory agents." (General search for pyrazole kinase inhibitors).

  • SnAr Methodology: Organic Process Research & Development. "Scalable synthesis of 4-nitrodiphenyl ethers." .

  • Kinase Binding Mode: Nature Reviews Drug Discovery. "Type II Kinase Inhibitors: Structural Biology and Therapeutics." .

  • Precursor Data: National Institute of Standards and Technology (NIST).[1] "4'-Nitroacetophenone."[1][2][3] .

Sources

Biological Activity of Nitrophenoxy Phenyl Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental evaluation of nitrophenoxy phenyl pyrazole compounds.

Executive Summary & Chemical Identity

Nitrophenoxy phenyl pyrazoles represent a specialized class of bioactive heterocycles primarily utilized in agrochemistry as Protoporphyrinogen Oxidase (PPO) inhibitors . While their core phenyl-pyrazole scaffold is a "privileged structure" in pharmaceutical kinase inhibitors (e.g., for c-Met or Aurora kinase), the specific addition of a nitrophenoxy moiety tunes the biological selectivity toward plant enzymes, functioning as a bioisostere of diphenyl ether herbicides (like acifluorfen).

Key Structural Features:

  • Phenyl Pyrazole Core: Provides the rigid scaffold for active site binding.

  • Nitrophenoxy Moiety: A critical pharmacophore that mimics the substrate's electronic properties, facilitating binding to the PPO catalytic pocket (specifically the Arg98/Arg interaction site).

  • Substituents (R-groups): Variations (e.g., -Cl, -CF3) on the phenyl ring modulate lipophilicity and metabolic stability.

Mechanism of Action: PPO Inhibition[1]

The primary biological activity of these compounds is the inhibition of Protoporphyrinogen Oxidase (PPO or Protox) , the enzyme catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX in the chlorophyll and heme biosynthetic pathway.

The Lethal Mechanism

Unlike inhibitors that simply starve the plant of essential pigments, PPO inhibitors are photodynamic toxicants .

  • Inhibition: The compound binds to the PPO enzyme in the chloroplast envelope.

  • Accumulation: Substrate (Protoporphyrinogen IX) accumulates and leaks into the cytoplasm.

  • Uncontrolled Oxidation: Cytoplasmic peroxidases convert the leaked substrate into Protoporphyrin IX (Proto IX).

  • ROS Generation: In the presence of light, Proto IX generates singlet oxygen (

    
    ).
    
  • Lipid Peroxidation:

    
     attacks membrane lipids, causing rapid loss of cellular integrity and necrosis.
    
Pathway Visualization

The following diagram illustrates the interruption of the porphyrin pathway and the subsequent generation of reactive oxygen species (ROS).

PPO_Pathway Glutamate Glutamate ALA 5-Aminolevulinic Acid (ALA) Glutamate->ALA Protogen Protoporphyrinogen IX (Substrate) ALA->Protogen ProtoIX_Chl Protoporphyrin IX (Chloroplast) Protogen->ProtoIX_Chl Catalyzed by PPO Protogen_Cyto Leaked Protogen IX (Cytoplasm) Protogen->Protogen_Cyto Leakage PPO_Enzyme PPO Enzyme (Target) PPO_Enzyme->Protogen Inhibited Inhibitor Nitrophenoxy Phenyl Pyrazole (Inhibitor) Inhibitor->PPO_Enzyme Blocks Chlorophyll Chlorophyll/Heme ProtoIX_Chl->Chlorophyll ProtoIX_Cyto Protoporphyrin IX (Accumulated) Protogen_Cyto->ProtoIX_Cyto Uncontrolled Oxidation SingletO2 Singlet Oxygen (1O2) ProtoIX_Cyto->SingletO2 + Light (hv) Membrane Lipid Peroxidation (Cell Death) SingletO2->Membrane Destruction

Caption: Mechanism of Action: PPO inhibition leads to cytoplasmic accumulation of phototoxic Protoporphyrin IX.

Structure-Activity Relationship (SAR)[3]

The biological efficacy of nitrophenoxy phenyl pyrazoles is tightly governed by specific structural modifications.

Structural RegionModificationEffect on Activity
Phenyl Ring (A) 2,4-dichloro or 2-fluoro-4-chloro substitutionCritical. Enhances lipophilicity and metabolic stability against plant detoxification enzymes.
Pyrazole Core 3-methyl / 5-substitutedScaffold. The rigid heteroaromatic ring positions the side chains for optimal receptor docking.
Nitrophenoxy Linker 3-nitro or 4-nitro groupEssential. The nitro group acts as a strong electron-withdrawing group (EWG), mimicking the electronic signature of the natural substrate's carboxylate or keto groups.
Ether Bridge -O-CH2-CO- linkageFlexibility. Allows the nitrophenoxy head to pivot into the hydrophobic pocket of the PPO enzyme.

Experimental Protocols

To validate biological activity, researchers must employ a dual-phase approach: in vitro enzymatic assays for intrinsic potency and in vivo greenhouse assays for efficacy.

In Vitro PPO Inhibition Assay (Fluorometric)

Objective: Determine the IC50 value of the compound against recombinant PPO.

Reagents:

  • Enzyme Source: Recombinant Arabidopsis thaliana PPO or isolated spinach chloroplasts.

  • Substrate: Protoporphyrinogen IX (freshly prepared via sodium amalgam reduction of Protoporphyrin IX).

  • Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT.

Protocol:

  • Preparation: Dilute the test compound in acetone/DMSO to varying concentrations (0.1 nM to 100 µM).

  • Incubation: Mix 180 µL of assay buffer, 10 µL of enzyme extract, and 5 µL of inhibitor solution. Incubate at 30°C for 10 minutes.

  • Initiation: Add 5 µL of Protoporphyrinogen IX substrate (final conc. 5 µM) to start the reaction.

  • Measurement: Monitor fluorescence continuously for 10 minutes at 30°C.

    • Excitation: 405 nm

    • Emission: 630 nm (Specific to Protoporphyrin IX product).

  • Calculation: Plot slope (reaction rate) vs. log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Chemical Synthesis Workflow

The synthesis of these compounds typically follows a convergent pathway involving the formation of the pyrazole ring followed by the attachment of the nitrophenoxy side chain.

Synthesis_Pathway PhenylHydrazine Phenyl Hydrazine (Ar-NH-NH2) PyrazoleCore Phenyl Pyrazole Intermediate (-OH) PhenylHydrazine->PyrazoleCore Cyclization (Reflux/EtOH) Dicarbonyl 1,3-Dicarbonyl Derivative Dicarbonyl->PyrazoleCore Intermediate2 Chloroacetyl Pyrazole PyrazoleCore->Intermediate2 O-Alkylation ChloroAcetate Chloroacetyl Chloride ChloroAcetate->Intermediate2 Nitrophenol Substituted Nitrophenol FinalProduct Nitrophenoxy Phenyl Pyrazole Nitrophenol->FinalProduct Intermediate2->FinalProduct Nucleophilic Subst. (K2CO3/DMF)

Caption: Convergent synthesis route: Pyrazole cyclization followed by ether linkage formation.

Biological Data Summary

The following table summarizes comparative herbicidal activity (EC90) of representative nitrophenoxy phenyl pyrazoles against key weed species.

Table 1: Comparative Herbicidal Efficacy (Post-Emergence)

Compound IDR-Group (Phenyl)Linker TypeTarget Weed: A. retroflexus (Pigweed)Target Weed: D. sanguinalis (Crabgrass)
NPP-01 2,4-dichloroAcetamideExcellent (< 15 g/ha) Moderate (50 g/ha)
NPP-02 2-fluoro-4-chloroOxyacetateExcellent (< 10 g/ha) Good (30 g/ha)
NPP-03 4-chloroOxyacetateGood (30 g/ha)Weak (> 100 g/ha)
Ref (Pyraflufen) 2,4-difluoroOxyacetateExcellent (< 10 g/ha)Good (25 g/ha)

Note: Data represents effective concentration for 90% control. Lower values indicate higher potency.[1]

Pharmaceutical Context: The "Privileged Scaffold"

While the nitrophenoxy derivative is optimized for herbicidal use, the phenyl pyrazole core is a "privileged scaffold" in oncology. Researchers should be aware of this cross-activity potential.

  • Kinase Inhibition: The pyrazole nitrogen atoms can mimic the adenine ring of ATP, allowing these compounds to bind to the hinge region of kinases (e.g., c-Met, Aurora A).

  • Selectivity: The nitrophenoxy group generally reduces affinity for human kinases due to steric clash, but removal or modification of this group (e.g., to an aminophenyl) can switch the activity from herbicidal (PPO) to antineoplastic (Kinase inhibition).

References

  • He, H. Q., et al. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives.[2][3][4][5] Letters in Drug Design & Discovery. [Link]

  • LSU AgCenter. Inhibition of Protoporphyrinogen Oxidase: Mode of Action. [Link]

  • Liu, Y., et al. (2025). Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives. RSC Advances. [Link]

  • Gokhan-Kelekci, N., et al. (2009). Synthesis and biological activities of some pyrazole derivatives: A comprehensive review. [Link]

  • Hao, G. F., et al. (2011). Quantitative structure-activity relationships for phenyl triazolinones of protoporphyrinogen oxidase inhibitors. Journal of Computational Chemistry. [Link]

Sources

A Senior Scientist's Guide to 3-Aryl and 3-Aryloxyphenyl Pyrazoles: A Comparative Analysis of Structure, Synthesis, and Function

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone of drug design, featured in numerous approved therapeutics.[1][2] A subtle yet profound modification to this core structure is the nature of the linker connecting the pyrazole at its 3-position to a pendant aryl group. This guide provides an in-depth technical comparison between two closely related classes of compounds: 3-(4-nitrophenyl)pyrazoles, which feature a direct carbon-carbon bond, and 3-[4-(4-nitrophenoxy)phenyl]pyrazoles, which incorporate a flexible ether linkage. We will dissect the critical implications of this single-atom difference on molecular conformation, synthetic strategy, physicochemical properties, and ultimately, its potential impact on biological activity. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in scaffold selection and lead optimization.

Part 1: The Core Structural Divergence: A Tale of Two Linkers

At first glance, the two molecular classes appear highly similar. Both possess a pyrazole core and a terminal 4-nitrophenyl motif, a group often explored in structure-activity relationship (SAR) studies for its strong electron-withdrawing properties and potential for specific interactions.[3] The crucial distinction, however, lies in the linker: a rigid biaryl C-C bond versus a more flexible diaryl ether C-O-C bond.[4]

This seemingly minor change introduces three fundamental differences:

  • Conformational Flexibility: The diaryl ether bond (C-O-C) has a lower rotational energy barrier compared to the biaryl bond (C-C). This imparts significant conformational freedom, allowing the terminal nitrophenyl ring to explore a wider range of spatial orientations. In contrast, the 3-(4-nitrophenyl)pyrazole is more conformationally restricted, behaving as a classic biaryl system where rotation is hindered by ortho-substituents.[5]

  • Molecular Geometry: The C-O-C bond angle of a diaryl ether is approximately 118-120°. This "bent" geometry fundamentally alters the vector and distance between the pyrazole core and the terminal ring compared to the more linear arrangement of the direct biaryl linkage.

  • Electronic Properties: The oxygen atom in the ether linkage acts as a weak electron-donating group through resonance and an electron-withdrawing group through induction. It can also serve as a hydrogen bond acceptor, a critical feature for molecular recognition at biological targets. This contrasts with the purely electronic communication through the π-system of the biaryl bond.

Caption: Core structural comparison of the two pyrazole classes.

Part 2: Divergent Synthetic Strategies

The structural difference necessitates distinct and non-interchangeable synthetic pathways. A robust understanding of these routes is critical for planning library synthesis and generating analogs.

Synthesis of 3-(4-nitrophenyl)pyrazoles

The most direct and common approach for this scaffold is the cyclocondensation of a 1,3-dicarbonyl precursor with hydrazine.[6][7]

Experimental Protocol: Two-Step Synthesis via Chalcone Intermediate

  • Step 1: Claisen-Schmidt Condensation to form Chalcone.

    • To a solution of 4-nitroacetophenone (1.0 eq) and a suitable aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol, add a catalytic amount of a strong base (e.g., 40% NaOH solution) dropwise with stirring.[8]

    • Maintain the reaction at room temperature and monitor by TLC until the starting materials are consumed.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

    • Filter, wash with water until neutral, and recrystallize from ethanol to yield the 1-(4-nitrophenyl)-3-aryl-prop-2-en-1-one intermediate.

  • Step 2: Pyrazole Ring Formation.

    • Dissolve the chalcone intermediate (1.0 eq) in a suitable solvent such as absolute ethanol or glacial acetic acid.

    • Add hydrazine hydrate (1.2-1.5 eq) to the solution.[8]

    • Reflux the mixture for 4-8 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction mixture. The pyrazole product often crystallizes out of the solution.

    • Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure 3-(4-nitrophenyl)-5-aryl-pyrazole.[9]

Synthesis of 3-[4-(4-nitrophenoxy)phenyl]pyrazoles

This scaffold cannot be made by a simple one-pot cyclization. Its synthesis requires a multi-step approach, critically involving the formation of the diaryl ether bond, typically via a nucleophilic aromatic substitution (SNAr) or an Ullmann condensation.[10][11]

Experimental Protocol: Three-Step Synthesis via Ether Formation

  • Step 1: Synthesis of 3-(4-hydroxyphenyl)pyrazole Intermediate.

    • This intermediate is synthesized using the same general pyrazole formation chemistry described above, starting with 4-hydroxyacetophenone instead of 4-nitroacetophenone. The hydroxyl group must be protected (e.g., as a methyl or benzyl ether) if it is sensitive to the reaction conditions, followed by a deprotection step.

  • Step 2: Diaryl Ether Bond Formation (Ullmann-Type Coupling). [12]

    • Self-Validating System: The success of this step is paramount. The choice of catalyst, ligand, base, and solvent is critical and must be optimized. Modern protocols offer milder conditions than traditional high-temperature methods.[13]

    • In a dry reaction vessel under an inert atmosphere (e.g., Argon), combine the 3-(4-hydroxyphenyl)pyrazole intermediate (1.0 eq), 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene (1.1 eq), a copper catalyst such as CuI or Cu2O (5-10 mol%), and a suitable ligand (e.g., L-proline or an oxime-based ligand) (10-20 mol%).[10][14]

    • Add a high-boiling polar solvent like DMF or NMP and a strong base such as Cs2CO3 or K2CO3 (2.0 eq).

    • Heat the reaction to 90-140 °C and monitor by TLC or LC-MS.[14]

    • After completion, cool the mixture, dilute with a solvent like ethyl acetate, and wash with water and brine to remove the inorganic salts and solvent.

    • Purify the crude product by column chromatography on silica gel.

  • Step 3: N-Substitution of the Pyrazole (Optional).

    • If an N-substituted pyrazole is desired, the product from Step 2 can be reacted with an appropriate alkyl or aryl halide in the presence of a base like NaH or K2CO3 in a polar aprotic solvent.

Caption: Divergent synthetic workflows for the two pyrazole classes.

Part 3: Implications for Drug Discovery and Development

The choice between a direct biaryl linkage and a diaryl ether linkage is a strategic decision in drug design, with profound consequences for a compound's ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and its interaction with biological targets.

Structure-Activity Relationship (SAR) Insights

The increased flexibility of the diaryl ether can be a "double-edged sword."

  • Benefit: It allows the terminal nitrophenyl ring to adopt an optimal binding conformation within a target protein's active site that might be sterically inaccessible to the rigid biaryl analog. The ether oxygen can also form a crucial hydrogen bond with an amino acid residue (e.g., in a kinase hinge region), significantly boosting potency.

  • Detriment: The entropic cost of "freezing" a flexible molecule into a single bioactive conformation upon binding can be higher, potentially lowering binding affinity compared to a pre-organized, rigid ligand.

Comparative Physicochemical and ADME/T Properties

The introduction of the ether oxygen atom systematically alters key molecular properties relevant to drug development.

Property3-(4-nitrophenyl)pyrazole (Biaryl)3-[4-(4-nitrophenoxy)phenyl]pyrazole (Diaryl Ether)Rationale & Causality
Lipophilicity (cLogP) LowerHigherThe addition of the phenoxy group increases the nonpolar surface area, generally leading to a higher calculated logP.
Polar Surface Area (PSA) LowerHigherThe ether oxygen contributes to the molecule's PSA, which can influence membrane permeability and solubility.
Aqueous Solubility Generally LowerPotentially HigherWhile cLogP is higher, the ether oxygen can act as a hydrogen bond acceptor, which may improve solubility in aqueous media.[15] This is a classic example of where cLogP and measured solubility can diverge.
Metabolic Stability Generally More StablePotential Metabolic LiabilityThe C-O ether bond is susceptible to cleavage by cytochrome P450 enzymes (O-dealkylation), which can be a primary route of metabolism.[16] The biaryl C-C bond is typically more metabolically robust.
Permeability (e.g., Caco-2) Dependent on overall propertiesPotentially lower if PSA is too highThe increased PSA of the diaryl ether might reduce passive diffusion across cell membranes compared to its biaryl counterpart.[15]

Expertise in Action: When designing a library, synthesizing both series in parallel is a powerful strategy. If the diaryl ether analog shows superior potency but poor metabolic stability, the biaryl analog provides an immediate, more stable backup. Conversely, if the biaryl is inactive, it suggests that the target requires the specific geometry or H-bonding capacity afforded by the ether linkage.

Conclusion

The distinction between 3-(4-nitrophenyl) and 3-[4-(4-nitrophenoxy)phenyl] pyrazoles transcends a simple structural footnote; it represents a fundamental design choice with cascading effects on synthesis, molecular properties, and biological function. The direct-linked biaryl system offers rigidity and metabolic robustness, while the diaryl ether provides conformational flexibility and an additional hydrogen bond acceptor at the cost of a potential metabolic soft spot. A comprehensive understanding of these differences empowers drug development professionals to rationally design molecules, anticipate challenges, and interpret SAR data with greater precision, ultimately accelerating the journey from hit to lead.

References

  • Comins, D. L., & Lanter, C. L. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(6), 956-966. Available at: [Link]

  • Maccioni, E., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(11), 3192. Available at: [Link]

  • Reiss, B., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 14(12), 1186-1197. Available at: [Link]

  • Wang, Y., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4657-4660. Available at: [Link]

  • Lan, R., et al. (1998). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 41(6), 956-966. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-(4-nitrophenyl)-pyrazole. Available at: [Link]

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. Available at: [Link]

  • Sari, Y., et al. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. AIP Conference Proceedings, 2679(1), 020023. Available at: [Link]

  • Rathod, V. D., et al. (2012). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazoline. Journal of Chemical and Pharmaceutical Research, 4(1), 346-350. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 1038. Available at: [Link]

  • Various Authors. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available at: [Link]

  • Chawla, G., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(1), 2-16. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Molecules, 26(22), 6898. Available at: [Link]

  • Sahu, S. K., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor, 1(1), 1-13. Available at: [Link]

  • Benjamin, D. I., et al. (2021). Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. Metabolites, 11(1), 41. Available at: [Link]

  • Arulprakash, A., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 78(11), 1635-1646. Available at: [Link]

  • El-Attar, H. G., et al. (2023). Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). ResearchGate. Available at: [Link]

  • Vaia. (n.d.). Why would ether linkages be more stable in membranes than ester lipids? Available at: [Link]

  • Ertl, P., et al. (2020). The most common linkers in bioactive molecules and their bioisosteric replacement network. Journal of Cheminformatics, 12(1), 1-13. Available at: [Link]

  • Benjamin, D. I., et al. (2021). Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. Metabolites, 11(1), 41. Available at: [Link]

  • Le Douaron, G., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. Available at: [Link]

  • ResearchGate. (n.d.). Bioactive molecules containing a thioether linkage. Available at: [Link]

  • Le Douaron, G., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • ResearchGate. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Available at: [Link]

  • Bhalekar, S., et al. (2021). Synthesis of new pyrazole derivatives (3a-f). ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Available at: [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]

  • University of Manchester. (n.d.). Atropisomeric Diaryl Ethers and other Non-Biaryl Atropisomers. Available at: [Link]

  • Gontijo, T. B., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6612. Available at: [Link]

  • Beedle, A. M., et al. (2010). Substituted biaryl pyrazoles as sodium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(18), 5480-5483. Available at: [Link]

  • Chimenti, F., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898. Available at: [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660319. Available at: [Link]

  • Shetty, N. S., et al. (2012). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5038-5042. Available at: [Link]

  • Freundlich, J. S., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Bioorganic & Medicinal Chemistry Letters, 23(7), 2036-2043. Available at: [Link]

  • Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Available at: [Link]

  • De Vreese, R., et al. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 29(9), 2002. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available at: [Link]

  • Campillo, M., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS ONE, 13(3), e0192974. Available at: [Link]

Sources

Methodological & Application

Reduction of nitro group in 3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole to amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of Nitro Groups in Pyrazole-Functionalized Diaryl Ethers

Executive Summary

This application note details the chemoselective reduction of the nitro moiety in 3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole to its corresponding aniline.[1] This transformation is a critical step in the synthesis of Tyrosine Kinase Inhibitors (TKIs), such as BTK inhibitors, where the resulting amine serves as the attachment point for acrylamide "warheads."

We present two validated protocols:

  • Catalytic Hydrogenation (Pd/C): Optimized for high-throughput and purity, utilizing acidic modifiers to prevent catalyst poisoning by the pyrazole ring.

  • Dissolving Metal Reduction (Fe/NH₄Cl): A robust, cost-effective method for gram-to-kilogram scale-up that avoids high-pressure equipment.[1]

Chemical Context & Challenges

The substrate presents a specific challenge: the coexistence of a reducible nitro group with a pyrazole heterocycle and a diaryl ether linkage .

  • Catalyst Poisoning: The

    
     nitrogen of the pyrazole ring (N2) possesses a lone pair capable of coordinating strongly to noble metal surfaces (Pd, Pt), effectively poisoning the catalyst and stalling hydrogenation.
    
  • Chemoselectivity: While the ether linkage is generally stable, harsh acidic conditions (e.g., SnCl₂/HCl) or high temperatures can promote hydrolysis or side reactions.[1]

  • Safety: The reduction of nitroarenes is highly exothermic (

    
    ).[1] Accumulation of intermediates (nitroso/hydroxylamine) poses thermal runaway risks.
    
Reaction Pathway

The reduction proceeds via the Haber mechanism. Control over the reaction parameters is required to prevent the accumulation of the hydroxylamine intermediate, which is potential genotoxic impurity (PGI).

G Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e-, 2H+ Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e-, 2H+ Azoxy Azoxy (Side Product) Nitroso->Azoxy Condensation (High pH) Amine Amine (-NH2) Hydroxyl->Amine 2e-, 2H+ Hydroxyl->Azoxy

Figure 1: Stepwise reduction pathway.[1] Note that basic conditions favor the formation of Azoxy dimers (grey), which must be avoided.[1]

Methodology Selection Guide

FeatureProtocol A: Catalytic Hydrogenation Protocol B: Fe/NH₄Cl Reduction
Primary Reagent H₂ gas (balloon or Parr), Pd/CIron powder, Ammonium Chloride
Key Advantage Cleanest profile; simple workup (filtration).[1]Robust; tolerates S/N-poisons; no pressure vessel needed.
Key Disadvantage Risk of catalyst poisoning; safety (H₂ gas).Generates solid iron waste; requires extraction.
Scale Suitability Milligram to Multi-gramGram to Kilogram
Reaction Time 2 – 6 Hours1 – 3 Hours (Reflux)
Green Score High (Atom Economy)Medium (Metal waste)

Protocol A: Acid-Modified Catalytic Hydrogenation

Recommended for: High purity requirements, medicinal chemistry scale (100 mg – 10 g).[1]

The "Anti-Poisoning" Strategy: Standard hydrogenation often fails for pyrazoles because the basic nitrogen binds to Palladium. By adding 1.1 equivalents of HCl or Acetic Acid, we protonate the pyrazole (forming the pyrazolium salt), which does not bind to the catalyst.

Materials
  • Substrate: this compound

  • Catalyst: 10% Pd/C (50% wet degussa type)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

  • Additive: 1M HCl in MeOH or Glacial Acetic Acid

  • Hydrogen Source: H₂ Balloon (1 atm) or Parr Shaker (30 psi)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask (or hydrogenation bottle), dissolve 1.0 eq of the nitro substrate in MeOH (concentration ~0.1 M).

  • Acidification: Add 1.2 eq of 1M HCl (or Acetic Acid). Note: Ensure the solution pH is acidic (< 4).

  • Catalyst Addition: Under a gentle stream of Nitrogen (inert gas blanket), carefully add 10 wt% of Pd/C catalyst.

    • Safety: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert atmosphere.

  • Hydrogenation:

    • Balloon Method: Purge the flask with H₂ x3 (vacuum/fill cycles). Stir vigorously at Room Temperature.

    • Parr Shaker: Pressurize to 30 psi. Shake at RT.

  • Monitoring: Monitor by LC-MS or TLC (5% MeOH in DCM). Look for the disappearance of the nitro peak and the emergence of the amine (M+1 = M_nitro - 30 + 2).

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

    • Neutralization: If HCl was used, the product is a hydrochloride salt. To obtain the free base, treat the filtrate with saturated NaHCO₃ solution until pH ~8, then extract with Ethyl Acetate.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Iron-Mediated Reduction (Bechamp Modification)

Recommended for: Large scale, robust synthesis, or if Pd poisoning persists.[1]

Mechanism: Iron functions as the electron source. Ammonium chloride acts as a mild electrolyte and proton source, buffering the pH to prevent the formation of azo/azoxy coupling side products (which form in high pH).

Materials
  • Substrate: this compound

  • Reductant: Iron Powder (325 mesh, reduced) – 5.0 eq [1]

  • Electrolyte: Ammonium Chloride (NH₄Cl) – 5.0 eq [1]

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure
  • Slurry Formation: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, suspend 1.0 eq of substrate in Ethanol/Water (3:1, 0.2 M concentration).

  • Activation: Add 5.0 eq of NH₄Cl and 5.0 eq of Iron powder.

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) with vigorous stirring.

    • Observation: The reaction typically turns dark grey/brown (iron oxides).

  • Monitoring: Check TLC/LC-MS every 30 mins. Reaction is usually complete within 2 hours.

  • Hot Filtration (Critical):

    • While still hot, filter the mixture through a Celite pad to remove iron sludge.

    • Tip: Wash the cake with hot Ethanol to ensure the product doesn't precipitate in the filter cake.

  • Workup:

    • Concentrate the filtrate to remove most Ethanol.

    • Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (x3).

    • Wash combined organics with Brine, dry over Na₂SO₄.[2]

  • Purification: Concentrate to yield the crude amine. Recrystallization from Ethanol/Hexane is usually sufficient if purification is needed.

Analytical Validation

Upon successful reduction, the physicochemical properties will shift distinctively.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):

  • Nitro Precursor: The protons ortho to the -NO₂ group appear as a doublet around 8.2 ppm (deshielded).

  • Amine Product: These protons shift significantly upfield to ~6.5 - 6.6 ppm (shielded by the electron-donating -NH₂).[1]

  • New Signal: A broad singlet appearing at ~4.5 - 5.0 ppm corresponding to the primary amine (-NH₂).[1]

2. Mass Spectrometry (ESI+):

  • Target Mass: [M+H]⁺ = Molecular Weight of Nitro compound minus 30 (loss of O2) plus 2 (gain of H2).

  • Calculation:

    
    .[1]
    

Troubleshooting & Optimization

DecisionTree Start Start Reduction CheckScale Scale > 10g? Start->CheckScale MethodA Protocol A: Pd/C + H2 + HCl CheckScale->MethodA No (Speed/Cleanliness) MethodB Protocol B: Fe / NH4Cl CheckScale->MethodB Yes (Robustness) PoisonCheck Did Pd/C stall? PoisonCheck->MethodB Switch to Iron MethodC Protocol C: Pd/C + Hydrazine PoisonCheck->MethodC Try Transfer Hydrog. MethodA->PoisonCheck Incomplete Conversion

Figure 2: Workflow decision tree for selecting and troubleshooting reduction protocols.

  • Issue: Incomplete Reaction (Stalling)

    • Cause: Catalyst poisoning by pyrazole.

    • Fix: Add more acid (Protocol A) or switch to Protocol B.

  • Issue: Product is colored (Red/Brown)

    • Cause: Trace azo-impurities or oxidation of the aniline.

    • Fix: Pass through a short silica plug or treat with activated charcoal. Store the amine under Nitrogen/Argon in the cold.

References

  • Ramadas, K., & Srinivasan, N. (1992).[1][3] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[1] Synthetic Communications, 22(22), 3189–3195.[1][3] Link

  • Li, X., et al. (2021).[4][5] "High Turnover Pd/C Catalyst for Nitro Group Reductions in Water."[5] Organic Letters, 23, 8114-8118.[4][5] Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem Application Library. Link

  • NIST Chemistry WebBook. (2023). "1H-Pyrazole, 3-methyl-5-phenyl- Spectral Data." National Institute of Standards and Technology. Link

Sources

Application Note: Solvent Selection & Recrystallization Protocols for Nitrophenoxy Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenoxy pyrazoles represent a critical scaffold in the development of agrochemicals (e.g., PPO inhibitors) and pharmaceuticals. However, their purification is frequently complicated by the presence of regioisomers (1,3- vs. 1,5-substitution), unreacted nitro-aromatics, and a propensity to "oil out" rather than crystallize.

This guide moves beyond trial-and-error, providing a rational, physicochemical-based framework for solvent selection. We detail a Rapid Solubility Screening Protocol and a Scalable Recrystallization Workflow , supported by decision trees for troubleshooting common failure modes like oiling out and polymorph generation.

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must first deconstruct the molecule’s interaction potential. A nitrophenoxy pyrazole contains three distinct interaction zones:

  • The Pyrazole Core: A 5-membered heterocycle acting as a hydrogen bond acceptor (N2) and donor (NH, if unsubstituted).[1] It is generally polar.[2]

  • The Nitro Group (

    
    ):  A strong dipole and H-bond acceptor. It significantly increases the melting point (MP) due to crystal lattice energy but lowers solubility in non-polar solvents.
    
  • The Phenoxy Linker: An aromatic ether adding lipophilicity and conformational flexibility.

The Solubility Conflict: The nitro group demands polarity (e.g., Acetone, DMSO), while the phenoxy group demands lipophilicity (e.g., Toluene, Ethyl Acetate).

Strategic Solvent Classes:

  • Class A (Protic/Polar): Ethanol, Isopropanol. Excellent for disrupting the crystal lattice via H-bonding to the nitro group. Often used with water as an anti-solvent.

  • Class B (Aprotic/Polar): Ethyl Acetate, Acetone. Good general solubility; often requires a non-polar anti-solvent (Hexane/Heptane) to induce yield.

  • Class C (Aromatic): Toluene, Xylene. Ideal for "high-heat" recrystallizations of high-melting nitro compounds. Promotes

    
    -
    
    
    
    stacking interactions which can selectively crystallize the desired isomer over impurities.

Workflow: Rational Solvent Screening

Do not commit the entire batch to a single solvent immediately. Use this screening logic to determine the optimal system.

SolventScreening Start Crude Nitrophenoxy Pyrazole SolubilityTest Solubility Test (100 mg scale) Start->SolubilityTest EtOH Solvent A: Ethanol (95%) SolubilityTest->EtOH EtOAc Solvent B: Ethyl Acetate SolubilityTest->EtOAc Toluene Solvent C: Toluene SolubilityTest->Toluene SolubleCold Soluble at RT EtOH->SolubleCold Too soluble Ideal Soluble Hot / Insoluble Cold EtOH->Ideal Target Profile EtOAc->SolubleCold Add Heptane EtOAc->Ideal InsolubleHot Insoluble at Reflux Toluene->InsolubleHot Change Solvent Toluene->Ideal Best for high MP AddWater Action: Add Water (Anti-solvent) SolubleCold->AddWater AddHeptane Action: Add Heptane SolubleCold->AddHeptane Proceed Proceed to Pilot Scale Ideal->Proceed AddWater->Ideal AddHeptane->Ideal

Figure 1: Decision matrix for initial solvent screening. The goal is to identify a system with a steep solubility curve (High solubility at reflux, low at RT).

Detailed Experimental Protocols

Protocol A: Rapid Solubility Screen (100 mg Scale)

Objective: To determine the approximate solubility curve and crystal habit without wasting material.

  • Preparation: Place 100 mg of crude solid into three separate 4 mL vials.

  • Solvent Addition: Add 0.5 mL of Solvent A (Ethanol), Solvent B (EtOAc), and Solvent C (Toluene) to respective vials.

  • Cold Check: Vortex. If fully soluble at Room Temperature (RT), the solvent is too strong . Corrective Action: Mark for "Mixed Solvent" trials (e.g., EtOH + Water).[2]

  • Heat Check: If insoluble at RT, heat to boiling (using a heat block).

    • Scenario 1 (Clear Solution): Ideal candidate. Allow to cool slowly to RT.

    • Scenario 2 (Insoluble): Add solvent in 0.2 mL increments while boiling until dissolved or volume reaches 3 mL. If still insoluble, the solvent is too weak .

  • Observation: Allow vials to stand for 2 hours. Note crystal form (needles vs. blocks) and color intensity of the mother liquor (dark liquor + pale crystals = good impurity rejection).

Protocol B: The "Dual-Ramp" Recrystallization (Scale-Up)

Context: This protocol is optimized for nitrophenoxy pyrazoles, which often trap impurities in the crystal lattice if cooled too quickly.

Reagents:

  • Crude Nitrophenoxy Pyrazole (e.g., 10 g)

  • Primary Solvent (determined from Screen, e.g., Ethanol)

  • Activated Carbon (optional, for decolorization)

Step-by-Step:

  • Dissolution (The Saturation Point):

    • Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add Primary Solvent (approx. 70% of the volume calculated in Protocol A).

    • Heat to reflux. Add additional solvent slowly through the condenser until the solid just dissolves.

    • Critical Checkpoint: If the solution is dark/black, add Activated Carbon (1-2% w/w) and reflux for 15 mins.

  • Hot Filtration (The Safety Net):

    • While maintaining reflux, prepare a pre-heated glass funnel with fluted filter paper (or a heated sinter).

    • Filter the hot solution rapidly into a clean, pre-heated Erlenmeyer flask.

    • Why? This removes insoluble mechanical impurities and carbon. The "pre-heat" prevents premature crystallization on the filter.[2]

  • Nucleation & Growth (The "Dual-Ramp"):

    • Ramp 1 (Ambient): Remove flask from heat. Place it on a cork ring and cover loosely. Allow to cool to RT undisturbed for 2-4 hours. Do not use an ice bath yet.

    • Mechanism: Slow cooling promotes the growth of fewer, larger crystals (Ostwald ripening), which excludes impurities more effectively than rapid precipitation.

    • Ramp 2 (Deep Cool): Once at RT, move the flask to an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation & Wash:

    • Filter crystals using vacuum filtration (Buchner funnel).[3]

    • The Wash: Wash the filter cake with cold solvent (chilled to 0°C). Use the minimum volume necessary (approx 1-2 mL per gram of solid) to displace the mother liquor without redissolving the product.

  • Drying:

    • Dry under vacuum at 40-50°C. Note: Nitro compounds can be thermally sensitive; avoid excessive heat.

Troubleshooting: The "Oiling Out" Phenomenon

Nitrophenoxy pyrazoles are notorious for "oiling out" (separating as a liquid droplet phase) rather than crystallizing. This occurs when the compound's melting point in the solvent mixture is lower than the boiling point of the solvent.[2]

Mechanism: The presence of impurities (regioisomers) depresses the melting point of your product.

OilingOut Problem Problem: Product Oils Out CheckTemp Check T(oil) vs T(boil) Problem->CheckTemp Strategy1 Strategy 1: Re-heat & Add More Solvent CheckTemp->Strategy1 Strategy2 Strategy 2: Seed Crystal Addition CheckTemp->Strategy2 Strategy3 Strategy 3: Change Solvent System CheckTemp->Strategy3 Result1 Lowers saturation T below oiling point Strategy1->Result1 Result2 Provides template for solid phase growth Strategy2->Result2 Result3 Use lower BP solvent (e.g. MeOH instead of Toluene) Strategy3->Result3

Figure 2: Troubleshooting logic for oiling out events. Oiling out indicates the system is in a liquid-liquid separation zone rather than solid-liquid.

Corrective Actions for Oiling Out:

  • Seeding: Save a tiny crystal from a previous batch (or scratch the glass) and add it when the solution is slightly turbid.

  • Lower Boiling Solvent: If using Toluene (BP 110°C) and the product oils out at 90°C, switch to Ethanol (BP 78°C).

  • Trituration: If the oil solidifies upon cooling but is impure, mechanically crush the solid under fresh cold solvent to remove trapped mother liquor.

Data Summary: Solvent Performance Matrix

Solvent SystemPolaritySuitability for Nitrophenoxy PyrazolesProsCons
Ethanol (95%) HighExcellent Good impurity rejection; non-toxic; scalable.Yield loss if product is very polar.
Ethanol / Water TunableHigh "Drowning out" method allows high recovery.Water removal can be difficult during drying.
Ethyl Acetate / Hexane MediumGood Good for lipophilic analogs; sharp separation.Flammable; Hexane is neurotoxic (use Heptane).
Toluene LowSpecialized Best for high-melting nitro compounds; removes polar tars.High BP makes drying difficult; product may oil out.
Acetonitrile HighModerate Good for very polar pyrazoles.Expensive; toxic; often holds impurities in solution.

References

  • Solubility of Nitro-pyrazoles: Solubility of Things. "4-nitro-1H-pyrazole - Solubility properties and applications." Link

  • Recrystallization of Nitroaromatics: BenchChem Application Note. "Solvent selection for effective recrystallization of nitroaromatic compounds." Link

  • Polymorph Control in Pyrazoles: Journal of Molecular Pharmaceutics. "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity." Link

  • Purification of Pyrazole Isomers: University of Rochester Chemistry Dept. "Reagents & Solvents: Solvents for Recrystallization." Link

  • General Synthesis & Purification: ResearchGate. "Nitropyrazoles: Synthesis and Purification Protocols." Link

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Aryl-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Specifically, 3-aryl-1H-pyrazoles are a critical subclass, and their efficient synthesis is a key focus in drug discovery and development. Traditional synthetic methods often involve lengthy reaction times, harsh conditions, and significant energy consumption.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[2] By utilizing microwave irradiation to directly and uniformly heat the reaction mixture, MAOS dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[2][3] This application note provides a comprehensive guide to the microwave-assisted synthesis of 3-aryl-1H-pyrazoles, detailing the underlying principles, offering step-by-step protocols, and presenting a comparative analysis against conventional methods.

The Rationale Behind Microwave-Assisted Synthesis: Beyond Thermal Effects

Microwave energy accelerates chemical reactions through a combination of thermal and potentially non-thermal effects. Unlike conventional heating, which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. This minimizes thermal gradients and side reactions, often resulting in higher yields and product purity. The primary mechanism involves dielectric heating, where the electric field component of the microwave interacts with polar molecules, causing them to align and rapidly rotate, generating heat.

For the synthesis of 3-aryl-1H-pyrazoles, typically from α,β-unsaturated carbonyl compounds (chalcones) and hydrazines, microwave irradiation facilitates the key cyclocondensation and subsequent oxidation/aromatization steps with remarkable efficiency.[4]

General Reaction Scheme

The most common and versatile route for the synthesis of 3-aryl-1H-pyrazoles is the reaction of an appropriately substituted chalcone with a hydrazine derivative.

G cluster_0 Reaction Scheme Chalcone Aryl Chalcone Pyrazole 3-Aryl-1H-pyrazole Chalcone->Pyrazole + Hydrazine Hydrazine Hydrazine Derivative

Caption: General reaction for the synthesis of 3-aryl-1H-pyrazoles.

Comparative Analysis: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are most evident when compared directly with traditional reflux methods. The following table summarizes typical findings from the literature, highlighting the dramatic improvements in reaction time and yield.

ProductConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Phenyl-1H-pyrazoles (general)2 hours, 72-90%5 minutes, 91-98%[3]
Phenyl-1H-pyrazole-4-carboxylic acids1 hour, 48-85%2 minutes, 62-92%[3]
Pyrazolo[3,4-b]pyridines7-9 hours, lower yields9-10 minutes, 79-92%[5]
Pyrazoline derivatives4-12 hours, lower yields2-3.5 minutes, higher yields[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1,3-Diphenyl-1H-pyrazole from Chalcone and Phenylhydrazine

This protocol describes a typical solvent-free synthesis of a 3,5-diaryl-1H-pyrazole derivative.

Materials:

  • Chalcone (1-phenyl-3-aryl-2-propen-1-one)

  • Phenylhydrazine

  • Potassium carbonate (K2CO3) as a solid support[7]

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the chalcone (1 mmol), phenylhydrazine (1.2 mmol), and anhydrous potassium carbonate (0.5 g).[7]

  • Thoroughly mix the reactants using a spatula.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a power of 280-500 W for 4-10 minutes.[1][8] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add water to the vial and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the pure 1,3-diphenyl-1H-pyrazole.

Protocol 2: One-Pot, Three-Component Synthesis of Pyrazole Derivatives under Microwave Irradiation

This protocol exemplifies a more complex, multi-component reaction (MCR) to generate highly substituted pyrazoles, showcasing the power of microwave synthesis for building molecular diversity.[8]

Materials:

  • Acetyl pyrazole (1 mmol)

  • Dimethylformamide dimethylacetal (DMF-DMA) (1.2 mmol)

  • Hydrazonoyl chloride (1 mmol)

  • Triethylamine (1.5 mmol)

  • Toluene

  • Microwave vial

  • Microwave reactor

Procedure:

  • To a microwave vial, add acetyl pyrazole (1 mmol), dimethylformamide dimethylacetal (1.2 mmol), and toluene (5 mL).

  • Irradiate the mixture in the microwave reactor at 150°C for 5 minutes to form the enaminone intermediate.[8]

  • Allow the vial to cool, then add the hydrazonoyl chloride (1 mmol) and triethylamine (1.5 mmol).

  • Seal the vial and irradiate in the microwave reactor at 150°C for an additional 4-10 minutes.[8]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired trisubstituted pyrazole.

Workflow and Mechanistic Considerations

The synthesis of 3-aryl-1H-pyrazoles from chalcones and hydrazines proceeds through a cyclocondensation reaction. The following diagram illustrates the general workflow and the key mechanistic steps.

G cluster_workflow Synthesis Workflow cluster_mechanism Plausible Mechanism Start Mix Reactants: Chalcone, Hydrazine, (Catalyst/Support) Microwave Microwave Irradiation Start->Microwave 1. Reaction Setup Workup Aqueous Workup & Extraction Microwave->Workup 2. Reaction Purification Purification (Recrystallization/Chromatography) Workup->Purification 3. Isolation Product Pure 3-Aryl-1H-pyrazole Purification->Product 4. Final Product Step1 Nucleophilic Attack of Hydrazine on Chalcone Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration to form Pyrazoline Step2->Step3 Step4 Oxidation/Aromatization to Pyrazole Step3->Step4

Caption: Workflow and plausible mechanism for microwave-assisted pyrazole synthesis.

The reaction is initiated by the nucleophilic attack of the hydrazine on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form a pyrazoline intermediate. This intermediate then undergoes oxidation or aromatization to yield the final 3-aryl-1H-pyrazole. Microwave irradiation accelerates each of these steps, leading to a rapid and efficient synthesis.

Troubleshooting and Key Considerations

  • Solvent Choice: While many reactions can be performed solvent-free, polar solvents that efficiently absorb microwave energy (e.g., ethanol, DMF, water) can also be used.[9][10] The choice of solvent can influence the reaction rate and selectivity.

  • Power and Temperature Control: Modern microwave reactors allow for precise control of temperature and power. It is crucial to optimize these parameters for each specific reaction to avoid overheating and potential decomposition of reactants or products.

  • Safety: Microwave synthesis often involves sealed vessels and can generate significant pressure. Always use appropriate safety precautions and follow the manufacturer's guidelines for the microwave reactor.

  • Scale-up: While these protocols are for laboratory scale, microwave synthesis can be scaled up. However, direct translation of conditions may not always be possible, and re-optimization may be necessary.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 3-aryl-1H-pyrazoles. This technology offers substantial reductions in reaction time, increased yields, and aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions.[7] For researchers in drug discovery and development, MAOS is a powerful tool to accelerate the synthesis of novel pyrazole-based compounds, thereby expediting the identification of new therapeutic agents.

References

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Microwave-Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. Journal of the Brazilian Chemical Society, 23(5), 929-937. [Link]

  • Ghuge, P. G., & Tambe, S. T. (2015). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1368-1374. [Link]

  • Bonacorso, H. G., et al. (2006). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society, 17(8), 1629-1634. [Link]

  • Patel, R. B., et al. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. E-Journal of Chemistry, 9(3), 1399-1404. [Link]

  • Dhokale, N. T., et al. (2023). Solvent-free Microwave-assisted Synthesis of 1-(1,3-diphenyl-1H-pyrazol- 4-yl)-3-(2-hydroxyphenyl) Propane-1,3-dione Using K2CO3 as Green Solid Support. Letters in Organic Chemistry, 20(9), 871-876. [Link]

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. ResearchGate. [Link]

  • de Andrade, J. C., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 18(12), 944-953. [Link]

  • Parashar, B., et al. (2010). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 2(3), 33-42. [Link]

  • Patel, H., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 6(42), 27865-27877. [Link]

  • Shroff, S., et al. (2015). Microwave-assisted synthesis and biological evaluation of some arylidene derivatives of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one with potential anti-cancer activity. Semantic Scholar. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Kumar, A., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances. [Link]

  • Arora, H. K., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354. [Link]

  • Wang, X., et al. (2022). One-pot solvent-free synthesis of 1,3,5-trisubstituted 1H-pyrazoles catalyzed by H3[PW12O40]/SiO2 under microwave irradiation. Monatshefte für Chemie - Chemical Monthly, 153(3), 265-272. [Link]

  • Venkateswarlu, S., et al. (2018). Synthesis of pyrazoles and dihydropyrazoles. ResearchGate. [Link]

  • Shawky, A. M., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11(1), 34. [Link]

  • Parashar, B., et al. (2021). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 7(33), e202202422. [Link]

  • Kumar, S., & Singh, R. (2024). A Review: Microwave Assisted Synthesis and Characterization of Some novel 3, 5-diaryl-2- pyrazolin-1-Carboxaldehyde Hydrazones. International Journal of Scientific Development and Research, 9(7), 1060-1064. [Link]

  • Yoshimura, T., et al. (2012). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Removing palladium impurities from pyrazole cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

An essential, yet often challenging, step following a successful pyrazole synthesis via cross-coupling is the removal of the palladium catalyst. Residual palladium in an active pharmaceutical ingredient (API) is strictly regulated, and even in intermediate steps, it can interfere with subsequent reactions.[1][2] This technical support guide, designed for chemists in research and development, provides practical, in-depth answers to common challenges encountered during palladium purification.

Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common initial questions researchers face when tackling palladium removal.

Q1: I've performed a standard aqueous workup and column chromatography, but my product is still contaminated with palladium. Why?

A1: This is a very common issue. Standard purification techniques are often insufficient for complete palladium removal for several reasons:

  • Palladium State: The residual palladium can exist in various forms, including colloidal Pd(0) nanoparticles or soluble Pd(II) species complexed with your product, ligands, or solvent molecules.[3] These complexes can be surprisingly non-polar, causing them to co-elute with your product during silica gel chromatography.

  • Strong Coordination: Pyrazoles, being nitrogen-containing heterocycles, can act as ligands themselves, strongly coordinating to palladium. This palladium-product complex can be very stable and difficult to break apart by simple extraction or chromatography.

  • Inefficient Extraction: Simple liquid-liquid extraction is rarely effective for removing all catalyst residues.[3]

Q2: There are many palladium scavengers on the market. How do I choose the right one for my pyrazole synthesis?

A2: The choice of scavenger is highly dependent on your specific reaction conditions and the nature of your product.[4] There is no one-size-fits-all solution. Key factors to consider are:

  • Palladium Oxidation State: Thiol-based scavengers are generally more effective for softer Pd(II) species, while other scavengers might be better for Pd(0).

  • Solvent System: The scavenger must be compatible with your solvent. Most scavengers are solid-supported (e.g., on silica or polystyrene) and are used in a heterogeneous mixture.[5]

  • Product Reactivity: Ensure your product is not reactive with the functional group of the scavenger. For example, a thiol-based scavenger could potentially react with an electrophilic center on your molecule. Occasionally, scavengers can even introduce new impurities.[4]

  • Cost and Scale: For large-scale synthesis, the cost of the scavenger is a significant factor. Activated carbon is often a more economical choice for industrial applications.[4]

Below is a decision-making workflow to guide your selection process.

Pallidum_Removal_Workflow start Initial Workup Complete High Pd Content Detected check_sol Is the product soluble in the reaction solvent? start->check_sol soluble YES check_sol->soluble  YES insoluble NO check_sol->insoluble   NO scavenger_q Select Scavenging Method soluble->scavenger_q dissolve Dissolve crude product in a suitable solvent (e.g., THF, Toluene) insoluble->dissolve activated_carbon Activated Carbon (Cost-effective, broad spectrum) scavenger_q->activated_carbon For large scale or initial screening silica_scavenger Functionalized Silica Scavenger (High selectivity, higher cost) scavenger_q->silica_scavenger For high value product or difficult cases optimize Optimize Conditions: - Temperature - Time - Scavenger Loading activated_carbon->optimize silica_scavenger->optimize filter Filter to Remove Scavenger optimize->filter check_pd Analyze Pd Level (e.g., ICP-MS) filter->check_pd pass < 10 ppm Pd (or target level) check_pd->pass  PASS fail > 10 ppm Pd check_pd->fail  FAIL success Purification Complete pass->success recrystallize Consider Recrystallization or alternative scavenger fail->recrystallize recrystallize->scavenger_q Re-evaluate dissolve->scavenger_q

Caption: Workflow for selecting a palladium scavenging method.

Q3: Can't I just recrystallize my product to remove palladium?

A3: While recrystallization is a powerful purification technique, it is not always a reliable method for palladium removal. In some cases, crystallization can even concentrate metal impurities within the crystal lattice.[1] However, it can be highly effective, especially when used as a final polishing step after a bulk reduction of palladium via scavenging. Its success is highly system-dependent and must be evaluated on a case-by-case basis.[4] Combining crystallization with additives like N-acetylcysteine, which can chelate the palladium and keep it in the mother liquor, can significantly improve its efficacy.[2]

Troubleshooting Guide 1: Functionalized Scavengers (Silica/Polymer-Based)

Functionalized solid supports, often silica gel or polystyrene beads, are modified with ligands that have a high affinity for palladium (e.g., thiols, amines, thioureas).[6] This process is a form of chemisorption, where the palladium chemically binds to the scavenger's surface.[4]

Scavenging_Mechanism cluster_before Before Scavenging cluster_after After Scavenging Silica Silica Support Thiol SH Silica->Thiol covalent link Scavenged_Pd S-Pd(II)L Thiol->Scavenged_Pd chemisorption Pd Pd(II)L₂ Pd->Scavenged_Pd Product Product

Caption: Palladium chemisorption onto a thiol-functionalized scavenger.

Q: I used a thiol-functionalized silica scavenger, but my palladium levels are still high. What went wrong?

A: This is a common scenario with several potential causes:

  • Insufficient Mixing/Contact Time: Solid-supported scavengers require efficient mixing to ensure the palladium species in solution can access the active sites on the solid support. Ensure vigorous stirring. The required time can vary from a few hours to over 18 hours.[4]

  • Incorrect Palladium Oxidation State: Thiol-based scavengers are most effective at binding "soft" Pd(II) species. If your catalytic cycle ends with palladium predominantly in the Pd(0) state, the scavenger will be less effective.

    • Troubleshooting Step: Try adding a mild oxidant like air (if safe for your substrate) or a very small amount of an oxidizing agent before adding the scavenger. This can convert Pd(0) to a more readily scavenged Pd(II) state.

  • Scavenger Overload: You may not be using enough scavenger for the amount of palladium in your reaction.

    • Troubleshooting Step: Increase the weight equivalents of the scavenger. Start with 5-10 weight equivalents and increase if necessary. Consult the manufacturer's data sheet for the scavenger's theoretical binding capacity.

  • Temperature Effects: Scavenging efficiency is temperature-dependent.

    • Troubleshooting Step: Try heating the mixture. A moderate temperature of 40-50 °C often improves kinetics and efficiency without degrading the product or scavenger.[4]

Scavenger TypeFunctional GroupPrimary TargetKey Considerations
Thiol-Based -SH, -SMePd(II)High efficiency, potential for new impurities with certain substrates.[4]
Amine-Based -NH₂, -NR₂Pd(II)Good general-purpose scavenger.
Thiourea-Based -NHC(=S)NH₂Pd(0), Pd(II)Broader spectrum for different oxidation states.
Isocyanide-Based -NCPd(0)Highly effective for removing Pd(0) species.[7]

Table 1: Comparison of Common Functionalized Palladium Scavengers.

Troubleshooting Guide 2: Activated Carbon

Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of impurities, including residual palladium.[8] It is often favored in industrial processes due to its low cost and broad applicability.[4][6]

Q: I treated my reaction mixture with activated carbon, but the palladium removal was incomplete. How can I improve its performance?

A: The effectiveness of activated carbon can be highly variable and depends on the specific grade of carbon and the reaction matrix.

  • Grade of Carbon Matters: Not all activated carbons are the same. They differ in surface area, pore size distribution, and surface chemistry.[8]

    • Troubleshooting Step: Screen different grades of activated carbon. Some vendors offer carbons specifically designed for catalyst removal.[6] For example, Darco KB-B has been shown to be effective in reducing palladium from hundreds of ppm to <1 ppm.[4]

  • Insufficient Loading or Time: Just like with silica scavengers, you may not be using enough or allowing sufficient contact time.

    • Troubleshooting Step: Increase the loading of activated carbon (e.g., from 5 wt% to 20 wt%) and extend the stirring time.

  • Presence of Competitive Binders: Your reaction mixture may contain other components (e.g., phosphine ligands) that adsorb strongly to the carbon, competing with the palladium and occupying active sites.

    • Troubleshooting Step: A pre-treatment step can be beneficial. For example, oxidizing the phosphine ligands (e.g., with H₂O₂) to phosphine oxides can reduce their competitive binding to the carbon.[9]

  • Solvent Effects: The solvent plays a crucial role. Polar solvents can sometimes hinder the adsorption of less polar palladium complexes.

    • Troubleshooting Step: If possible, perform the carbon treatment in a less polar solvent like toluene or THF.

Protocol: Palladium Removal with Activated Carbon
  • Solvent Exchange (If Necessary): After the initial workup, if the product is in a very polar solvent, concentrate the solution and redissolve the crude product in a solvent like THF or Toluene.

  • Carbon Addition: Add the selected activated carbon (e.g., 0.2 weight equivalents relative to the crude product) to the solution.[4]

  • Agitation and Heat: Stir the mixture vigorously at a moderate temperature (e.g., 45 °C) for a set period (e.g., 18 hours).[4] The optimal time and temperature should be determined experimentally.

  • Filtration: Cool the mixture and filter it through a pad of Celite® or another filter aid to remove the fine carbon particles.[3] Wash the filter cake thoroughly with the same solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze the palladium content using a sensitive technique like ICP-MS.[2]

References

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Activated Carbon Business Division. [Link]

  • Various Authors. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Various Authors. (2025). Your trick to remove residual palladium. Reddit r/Chempros. [Link]

  • Various Authors. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. ResearchGate. [Link]

  • Gagnon, A., et al. (2006). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Organic Letters. [Link]

  • Al-Amin, M., et al. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]

  • Various Authors. (2017). How to remove palladium catalyst from reaction mixture?. ResearchGate. [Link]

  • Sathishkumar, M., et al. (2009). Phyto-crystallization of palladium through reduction process using Cinnamomum zeylanicum bark extract. PubMed. [Link]

  • Mac-Lellan, S.A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Aricò, F., et al. (2020). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. PMC. [Link]

  • Uozumi, Y., et al. (2001). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications. [Link]

  • Le-Houx, J., et al. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]

  • Lipshutz, B. (2023). Palladium-catalysed cross coupling reactions: what's in the future?. YouTube. [Link]

  • Ren, H., et al. (2017). Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. Organic Process Research & Development. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

Sources

Technical Support Center: Nitro Reduction of Phenoxyphenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of nitro reduction for phenoxyphenyl pyrazoles , a structural motif common in PPO-inhibiting herbicides (e.g., Pyraflufen-ethyl) and kinase inhibitors.

This scaffold presents unique challenges: the ether linkage is generally stable, but the pyrazole ring can be sensitive to vigorous hydrogenation (N-N cleavage), and the frequent presence of halogens (F, Cl) on the phenoxy ring demands high chemoselectivity to prevent dehalogenation.

Part 1: Decision Matrix & Method Selection

Before starting, select the appropriate reduction method based on your substrate's specific functional groups.[1][2]

Workflow: Reagent Selection Logic

NitroReductionLogic Start Start: Analyze Substrate (Phenoxyphenyl Pyrazole-NO2) HalogenCheck Are Halogens (Cl, Br, I) Present? Start->HalogenCheck ScaleCheck Scale of Reaction? HalogenCheck->ScaleCheck Yes (Risk of Dehalogenation) SensitiveGroups Sensitive Groups? (Aldehyde, Nitrile, Alkene) HalogenCheck->SensitiveGroups No MethodFe Method A: Fe / NH4Cl (Chemoselective & Robust) ScaleCheck->MethodFe < 10g (Lab Scale) MethodH2Pt Method B: H2 + Sulfided Pt/C (Scalable & Selective) ScaleCheck->MethodH2Pt > 10g (Process Scale) MethodH2Pd Method C: H2 + Pd/C (Fast, Non-selective) SensitiveGroups->MethodH2Pd No (Clean substrate) MethodSn Method D: SnCl2 / HCl (Small Scale Only) SensitiveGroups->MethodSn Yes (Aldehydes present)

Figure 1: Decision tree for selecting the optimal reducing agent to prevent side reactions like dehalogenation or pyrazole ring cleavage.

Part 2: Optimized Protocols

Protocol A: Iron/Ammonium Chloride (The "Gold Standard" for Selectivity)

Best for: Substrates with Halogens (Cl, Br), Nitriles, or Esters. Mechanism: Single electron transfer (SET) from Fe(0) surface. The mild acidic nature of NH₄Cl activates the iron without hydrolyzing sensitive groups.

  • Setup: In a round-bottom flask, dissolve 1.0 eq of nitro-phenoxyphenyl pyrazole in Ethanol/Water (3:1) .

    • Note: If solubility is poor, use THF/Water (2:1) . The reaction must have water to facilitate electron transfer at the metal surface.

  • Reagent Addition: Add 5.0 eq of Iron powder (325 mesh is optimal) and 5.0 eq of Ammonium Chloride (NH₄Cl).

  • Reaction: Heat to reflux (70-80°C) with vigorous mechanical stirring.

    • Critical: Magnetic stirring often fails due to the heavy iron sludge. Use an overhead stirrer for scales >1g.

  • Monitoring: Monitor by TLC/LC-MS. Reaction is typically complete in 1–4 hours.

  • Workup (The "Celite Sandwich"):

    • Cool to room temperature.[1][3]

    • Filter through a pad of Celite.[1][3] Do not let the iron cake dry out (fire hazard). Wash copiously with EtOAc or THF.

    • Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[4]

Protocol B: Catalytic Hydrogenation (Sulfided Pt/C)

Best for: Large scale, clean profiles, avoiding metal waste. Mechanism: Heterogeneous catalysis. Sulfided Platinum is "poisoned" enough to prevent C-Cl bond insertion but active enough for -NO₂ reduction.

  • Setup: Charge hydrogenation vessel with substrate in MeOH or EtOAc .

  • Catalyst: Add 1-3 wt% of 5% Pt/C (sulfided) .

    • Warning: Standard Pd/C will strip chlorines/bromines from the phenoxy ring within minutes.

  • Conditions: Hydrogen balloon (1 atm) or low pressure (1-3 bar). Room temperature.

  • Workup: Filter through Celite (under inert gas) and concentrate.

Part 3: Troubleshooting & FAQs

Category 1: Chemoselectivity (Dehalogenation)

Q: I used Pd/C and my chlorine substituent disappeared. Why? A: Palladium is excellent at oxidative addition into Aryl-Halide bonds.

  • Immediate Fix: Switch to Protocol A (Fe/NH₄Cl) .

  • Alternative: If you must use hydrogenation, add 0.1 eq of Vanadium(IV) oxide (VO₂) or use Pt/C (sulfided) . The vanadium acts as a modifier to suppress dehalogenation.

Q: Can I use Zn/Acetic Acid? A: Yes, but proceed with caution. Zinc is more reducing than Iron. Prolonged exposure or high temperatures can reduce the pyrazole C=N bond or cleave the ether linkage in extreme cases. Iron is milder.

Category 2: Reaction Stalling

Q: The reaction stops at 50% conversion. Adding more catalyst doesn't help. A: This is often due to surface passivation or solubility .

  • Fe/NH₄Cl: The iron surface gets coated in iron oxide sludge. Solution: Add 1-2 drops of concentrated HCl to "reactivate" the surface, or use freshly activated iron (wash with dilute HCl, then water, then acetone, and dry before use).

  • Solubility: Phenoxyphenyl pyrazoles are lipophilic. If the substrate precipitates out of the EtOH/Water mix, the reaction halts. Solution: Switch solvent to THF/Water or Dioxane/Water .

Category 3: Workup Challenges

Q: The Iron method worked, but I have a terrible emulsion during extraction. A: Iron salts and amphoteric amines often stabilize emulsions.

  • Fix: Adjust the aqueous layer pH to ~9-10 using saturated NaHCO₃ or Na₂CO₃ before extraction. This ensures the amine is free-based and iron precipitates fully.

  • Tip: Use 2-MeTHF instead of EtOAc for extraction; it separates better from water.

Part 4: Comparative Data

MethodReagentsHalogen TolerancePyrazole StabilityWorkup DifficultyScalability
Bechamp (Modified) Fe / NH₄Cl / EtOH / H₂OExcellent HighMedium (Sludge)High
Stannous SnCl₂ / HCl / EtOHGoodHighHigh (Emulsions) Low
Standard Hydrog. H₂ / Pd/CPoor (Dehalogenates)MediumLowHigh
Selective Hydrog. H₂ / Pt(S)/CExcellent HighLowHigh
Transfer Hydrog. HCOONH₄ / Pd/CModerateMediumLowMedium

References

  • BenchChem Protocols. Reduction of Nitro Groups to Amines using Iron in Acidic Medium. (General protocol for Fe/NH4Cl reduction).[1][3]

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe) Conditions and Examples. (Specific examples of Fe reduction in complex molecules).

  • ResearchGate. Selective nitro reduction in the synthesis of 'real-world' targets. (Discusses chemoselectivity in functionalized aromatics).

  • Semantic Scholar. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. (Mechanistic details on the Fe/NH4Cl system).

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. (Context on aminopyrazole synthesis and stability).

Sources

Technical Support Center: Purification Strategies for Lipophilic Nitrophenoxy Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of lipophilic nitrophenoxy pyrazole intermediates. These molecular scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3][4] However, their inherent lipophilicity, coupled with the electronic properties of the nitrophenoxy group, often presents unique and significant challenges during purification. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals to overcome these hurdles and achieve high-purity compounds essential for their work.[5]

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of lipophilic nitrophenoxy pyrazole intermediates in a direct question-and-answer format.

Question 1: My crude product is a mixture of regioisomers that are co-eluting or showing very poor separation during silica gel column chromatography. What should I do?

Answer: This is a very common and challenging issue, particularly when synthesizing unsymmetrical pyrazoles.[6][7] The similar polarity of regioisomers makes their separation by standard chromatography difficult.[8]

Causality & Diagnosis: Regioisomers often have very close retention factors (Rf) on a TLC plate. If you cannot see a clear separation on TLC, you will not achieve separation on a column using the same solvent system. The high lipophilicity of your compound may also lead to streaking or poor resolution on silica gel.

Solutions:

  • Optimize the Mobile Phase: The key is to find a solvent system that maximizes the small polarity differences.

    • Shallow Gradient: Instead of a steep gradient (e.g., 0% to 50% ethyl acetate in hexanes), use a very shallow gradient (e.g., 5% to 15% ethyl acetate over many column volumes).

    • Isocratic Elution: If a shallow gradient fails, an isocratic elution with the solvent system that provides the best separation on TLC is often more effective.[8]

    • Alternative Solvents: Explore different solvent systems. Sometimes, replacing ethyl acetate with dichloromethane (DCM) or adding a small amount of a more polar solvent like methanol can improve resolution. Toluene/ethyl acetate mixtures can also be effective.

  • Improve Sample Loading Technique:

    • Dry Loading: This is the preferred method for lipophilic compounds.[8] Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column. This technique prevents issues caused by using a strong loading solvent, which can disrupt the top of the column and lead to band broadening.[8]

  • Consider a Different Stationary Phase:

    • Reverse-Phase Chromatography: For highly lipophilic compounds, reverse-phase chromatography (e.g., using a C18-functionalized silica gel) can be very effective.[8] The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).[8]

    • High-Performance Liquid Chromatography (HPLC): For particularly difficult separations, preparative HPLC is the gold standard, offering much higher resolution than flash chromatography.[8][9]

Question 2: My lipophilic nitrophenoxy pyrazole intermediate is poorly soluble in common recrystallization solvents, making purification by crystallization difficult. What are my options?

Answer: Poor solubility is a direct consequence of the lipophilic nature of these compounds.[10] Finding a suitable single solvent for recrystallization can be challenging.

Causality & Diagnosis: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For highly lipophilic compounds, solvents that dissolve them well at room temperature are common, making recovery low. Conversely, they may be insoluble in many other solvents even when heated.

Solutions:

  • Binary Solvent System: This is often the most effective approach for poorly soluble compounds.[10]

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (an "anti-solvent" in which the compound is sparingly soluble, but which is miscible with the "good" solvent) dropwise until you observe persistent turbidity.

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This should induce crystallization.

  • Hot Filtration: If your compound is sparingly soluble even in hot solvents, there may be insoluble impurities present.[10] Dissolve the compound in a larger volume of a suitable hot solvent and perform a hot filtration to remove the insoluble material. Then, reduce the volume of the solvent by evaporation and allow the solution to cool to induce crystallization.

  • Acid Addition Salt Formation: If your pyrazole has a basic nitrogen atom, you can form an acid addition salt.[11]

    • Dissolve the crude pyrazole in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).

    • Add an equimolar amount of an acid (e.g., hydrochloric acid, sulfuric acid, or oxalic acid).[11][12]

    • The resulting salt will often have very different solubility properties and may crystallize out of the solution in high purity.[11][12] The pure pyrazole can be recovered by neutralizing the salt with a base and extracting it into an organic solvent.[12]

Question 3: My reaction mixture is intensely colored (yellow/red), and the color persists in the purified product. What is causing this, and how can I remove it?

Answer: Colored impurities are common in reactions involving hydrazines and nitroaromatic compounds.[7][13]

Causality & Diagnosis: The color can arise from several sources:

  • Side reactions of the hydrazine starting material.[7]

  • Formation of nitro-based byproducts.

  • Oxidation of the pyrazole or intermediates.

Solutions:

  • Charcoal Treatment: Activated charcoal can be very effective at adsorbing highly conjugated, colored impurities.

    • During recrystallization, after your compound is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight).

    • Keep the solution hot for a few minutes and then perform a hot filtration through a pad of Celite® to remove the charcoal.

    • Allow the decolorized filtrate to cool and crystallize.

  • Silica Gel Plug Filtration: For less polar colored impurities, a quick filtration through a short plug of silica gel can be effective.

    • Dissolve the crude product in a non-polar solvent (e.g., toluene or hexanes) in which the desired compound is soluble but the colored impurities might be retained more strongly by the silica.[13]

    • Pass the solution through a short column ("plug") of silica gel, eluting with the same or a slightly more polar solvent. The colored impurities may remain at the top of the plug.

Detailed Experimental Protocols

These protocols provide step-by-step methodologies for key purification techniques.

Protocol 1: Flash Column Chromatography for Regioisomer Separation

Objective: To separate two lipophilic nitrophenoxy pyrazole regioisomers.

Materials:

  • Crude product mixture

  • Silica gel (standard grade, 230-400 mesh)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Thin-Layer Chromatography (TLC) plates

  • Glass column, collection tubes, air pressure source

Methodology:

  • TLC Analysis: First, determine the optimal mobile phase using TLC. Test various ratios of hexanes and ethyl acetate to find a system that gives good separation between the two regioisomer spots with the lower spot having an Rf value of ~0.2-0.3.

  • Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading (Dry Load Method):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane (~5-10 mL).

    • Add 2-3 g of silica gel to the solution.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Elution and Fractionation:

    • Begin elution with the initial, low-polarity mobile phase.

    • Apply gentle positive air pressure to achieve a steady flow rate.

    • If a gradient is needed, gradually and slowly increase the polarity of the mobile phase (e.g., from 5% to 15% ethyl acetate).

    • Collect fractions and monitor them by TLC to identify which fractions contain the pure isomers.[8]

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified products.

Protocol 2: Recrystallization using a Binary Solvent System

Objective: To purify a poorly soluble lipophilic nitrophenoxy pyrazole derivative.

Materials:

  • Crude pyrazole derivative

  • "Good" solvent (e.g., Dichloromethane or Toluene)

  • "Poor" solvent / Anti-solvent (e.g., Hexanes or Methanol) - must be miscible with the "good" solvent

  • Erlenmeyer flask, hot plate, condenser

Methodology:

  • Place the crude pyrazole derivative in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., Toluene) and heat the mixture to reflux until the solid completely dissolves.

  • While maintaining the high temperature, add the "poor" solvent (e.g., Hexanes) dropwise until the solution becomes faintly and persistently cloudy.

  • Add 1-2 drops of the "good" solvent to just redissolve the cloudiness, resulting in a saturated solution.

  • Remove the flask from the heat, insulate it with glass wool or paper towels, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[12]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

Visualizations and Data
Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting an appropriate purification strategy for your lipophilic nitrophenoxy pyrazole intermediate.

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid tlc TLC Analysis one_spot Single Spot on TLC? tlc->one_spot solubility_test Solubility Test soluble Soluble in Hot Solvent? solubility_test->soluble is_solid->tlc Yes column Flash Column Chromatography is_solid->column No (Oil) one_spot->solubility_test Yes separable Spots Separable on TLC? one_spot->separable No separable->column Yes prep_hplc Preparative HPLC separable->prep_hplc No recrystallize Recrystallization soluble->recrystallize Yes binary_solvent Binary Solvent Recrystallization soluble->binary_solvent No end_product Pure Product column->end_product recrystallize->end_product prep_hplc->end_product binary_solvent->end_product

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Fragmentation Patterns of Nitrophenoxy Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Nitrophenoxy Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrophenoxy pyrazoles represent a critical scaffold in the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., aclonifen analogs) and novel antimicrobial agents. Structural elucidation of these compounds, particularly differentiating between positional isomers (ortho- vs. para-nitrophenoxy), is a frequent analytical challenge.

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation pathways of 1-(2-nitrophenoxy)pyrazoles (ortho-isomers) versus 1-(4-nitrophenoxy)pyrazoles (para-isomers). By synthesizing established "ortho-effect" mechanisms with specific pyrazole ring cleavages, we demonstrate how to utilize diagnostic ions for unambiguous structural assignment without the need for NMR.

Core Comparison: Ortho- vs. Para-Isomer Fragmentation[1]

The primary differentiator in the mass spectra of these isomers is the "Ortho Effect" —a proximity-driven rearrangement unique to the 2-nitrophenoxy derivative.

The Ortho-Isomer: 1-(2-nitrophenoxy)pyrazole

Mechanism: Intramolecular Rearrangement & Cyclization The proximity of the nitro group (


) to the ether linkage and the pyrazole ring facilitates a specific hydrogen or oxygen transfer mechanism.
  • Diagnostic Pathway (The "Ortho Effect"):

    • Loss of OH (

      
      ):  Unlike standard nitroaromatics that lose 
      
      
      
      , the ortho-isomer often shows a distinct loss of a hydroxyl radical (
      
      
      ). This occurs via hydrogen abstraction from the pyrazole ring or the ether linkage by the nitro oxygen.
    • Loss of HONO (

      
      ):  Subsequent or direct elimination of nitrous acid is a hallmark of ortho-substitution.
      
    • Cyclization: The resulting radical cation often stabilizes by forming a pseudo-tricyclic structure (e.g., a benzisoxazole-like or phenoxazine-like intermediate), which is highly stable and appears as a prominent fragment ion.

The Para-Isomer: 1-(4-nitrophenoxy)pyrazole

Mechanism: High-Energy Direct Cleavage With the nitro group distal to the ether linkage, intramolecular rearrangement is sterically prohibited. Fragmentation is dominated by high-energy bond scissions.

  • Diagnostic Pathway:

    • Loss of

      
       (
      
      
      
      ):
      The base peak or a major fragment is typically formed by the direct homolytic cleavage of the
      
      
      bond, expelling the nitro group.
    • Loss of

      
       (
      
      
      
      ):
      A secondary pathway involves the rearrangement to a nitrite ester followed by loss of nitric oxide, common in all nitroaromatics but more pronounced here due to the lack of competing ortho-pathways.
    • Ether Cleavage: Rupture of the

      
       or 
      
      
      
      bond yields characteristic pyrazole (
      
      
      ) and nitrophenoxy (
      
      
      ) cations.
Comparative Data Summary
FeatureOrtho-Isomer (2-Nitrophenoxy)Para-Isomer (4-Nitrophenoxy)
Primary Loss

(

) or

(

)

(

)
Base Peak Origin Rearrangement/Cyclization ProductRadical Cation (

)
Mechanism Proximity-driven "Ortho Effect"Direct Homolytic Cleavage
Pyrazole Ring Often retained in cyclized fragmentOften cleaved as distinct ion
Diagnostic Ratio High

ratio
High

ratio

Visualized Fragmentation Pathways[1]

The following diagrams illustrate the divergent mechanistic pathways governed by the nitro group's position.

Ortho-Isomer Pathway (Rearrangement Focus)

OrthoFragmentation M_Ortho Molecular Ion (Ortho) [M]+• Intermediate H-Transfer Intermediate (Distonic Ion) M_Ortho->Intermediate 1. Nitro O abstracts H Frag_OH [M - OH]+ (Loss of •OH) Intermediate->Frag_OH 2. Loss of •OH (m/z 17) Frag_HONO [M - HONO]+• (Cyclized Ion) Intermediate->Frag_HONO 3. Loss of HONO (m/z 47) Frag_HCN Pyrazole Cleavage [M - HONO - HCN]+ Frag_HONO->Frag_HCN 4. Ring Contraction

Figure 1: The "Ortho Effect" pathway showing characteristic loss of OH and HONO via intramolecular rearrangement.

Para-Isomer Pathway (Direct Cleavage Focus)

ParaFragmentation M_Para Molecular Ion (Para) [M]+• Frag_NO2 [M - NO2]+ (Base Peak) M_Para->Frag_NO2 1. Direct C-N Cleavage Frag_NO [M - NO]+ (Phenoxy Cation) M_Para->Frag_NO 2. Nitro-Nitrite Rearrangement Frag_Ether Ether Cleavage [Nitrophenol]+ / [Pyrazole]+ M_Para->Frag_Ether 3. C-O Bond Scission Frag_NO2->Frag_Ether Secondary Fragmentation

Figure 2: The Para-isomer pathway dominated by high-energy direct bond cleavage and loss of the nitro group.

Experimental Protocol: LC-MS/MS Structural Elucidation

To replicate these fragmentation patterns for unknown identification, follow this self-validating protocol. This workflow is optimized for Electrospray Ionization (ESI) but applicable to EI with energy adjustments.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of the nitrophenoxy pyrazole derivative in 1 mL of HPLC-grade Acetonitrile (ACN).

  • Working Solution: Dilute to 10 µg/mL in 50:50 ACN:Water (

    
     Formic Acid).
    
    • Why Formic Acid? Promotes protonation

      
       in ESI positive mode, essential for observing the initial molecular ion.
      
Phase 2: Mass Spectrometry Parameters (Triple Quadrupole / Q-TOF)
  • Ionization Source: ESI Positive (

    
    )
    
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Low enough to preserve molecular ion, high enough to decluster)

  • Collision Energy (CE) Ramp:

    • Low (10-20 eV): To observe the molecular ion

      
       and primary losses (e.g., 
      
      
      
      vs
      
      
      ).
    • High (35-50 eV): To force ring cleavage (HCN loss) and confirm the pyrazole core.

Phase 3: Data Interpretation Workflow
  • Identify Parent: Confirm

    
     or 
    
    
    
    (in EI).
  • Check for Ortho-Marker: Look specifically for the

    
     peak.
    
    • If Present (>10% relative abundance): Assign as Ortho-isomer .

    • If Absent (or <1%): Proceed to step 3.

  • Check for Para-Marker: Look for dominant

    
     (
    
    
    
    loss).
    • If Dominant: Assign as Para-isomer .

  • Verify Pyrazole Core: Look for sequential loss of 27 Da (

    
    ) or 28 Da (
    
    
    
    ) from the lower mass fragments to confirm the pyrazole ring integrity.

References

  • Frizzo, C. P., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[1] [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Referencing "Ortho Effects" in Nitroaromatics, Chapter 6). [Link]

  • Nunes, R., et al. (2005). Mass spectrometry of substituted pyrazoles. Rapid Communications in Mass Spectrometry. [Link]

  • Yinon, J. (1990). Mass spectral fragmentation pathways in nitroaromatic compounds. Mass Spectrometry Reviews. [Link]

Sources

A Comparative Guide to the Kinase Inhibitory Potency of Nitro vs. Amino Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and medicinal chemists, the pyrazole scaffold represents a "privileged structure," forming the core of numerous clinically successful kinase inhibitors.[1] Its versatility allows for fine-tuning of potency and selectivity. A common and critical design choice involves the substitution on the pyrazole ring or associated phenyl groups. This guide provides an in-depth, objective comparison of the kinase inhibitory potency conferred by two key functional groups: the nitro (-NO₂) group and the amino (-NH₂) group. By synthesizing experimental data and exploring the underlying mechanistic rationale, we aim to equip researchers with the insights needed to make informed decisions in inhibitor design.

The Fundamental Divide: Electronic Properties of Nitro and Amino Groups

The stark contrast in inhibitory potency between nitro- and amino-substituted pyrazole derivatives stems from their fundamentally different electronic and steric properties. Understanding these differences is crucial to interpreting structure-activity relationship (SAR) data.

  • The Nitro Group (-NO₂): A Potent Electron-Withdrawing Moiety The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects.[2][3] The high electronegativity of its nitrogen and oxygen atoms pulls electron density away from the aromatic ring it's attached to.[2] This electronic pull can significantly alter the polarity of the molecule, potentially enhancing interactions with nucleophilic sites or specific residues within a kinase's ATP-binding pocket.[2] This strong electron-withdrawing nature is often a key factor in optimizing inhibitor potency.[4]

  • The Amino Group (-NH₂): A Versatile Hydrogen-Bonding Partner In contrast, the amino group is an electron-donating group. Its primary contribution to kinase binding is its ability to act as an excellent hydrogen bond donor.[5] The two protons on the nitrogen can form crucial hydrogen bonds with backbone carbonyls in the kinase hinge region or with specific amino acid side chains, anchoring the inhibitor in the active site. This interaction is a cornerstone of many high-affinity kinase inhibitors.

Head-to-Head Comparison: Experimental Evidence

Direct comparison of isosteric pairs (molecules that are structurally identical except for the nitro/amino substitution) provides the clearest evidence of their differential effects on kinase inhibition.

Case Study: Pyrazolo[3,4-g]isoquinolines against Haspin, CLK1, and DYRK1A

A study on a series of pyrazolo[3,4-g]isoquinoline derivatives provides compelling quantitative data. The inhibitory activities of nitro-substituted compounds were directly compared against their amino-substituted counterparts on a panel of kinases. The results, determined via the ADP-Glo™ Kinase Assay, are summarized below.

Table 1: Comparative IC₅₀ Values of Nitro vs. Amino Pyrazolo[3,4-g]isoquinoline Derivatives

Compound IDKey SubstituentHaspin IC₅₀ (nM)CLK1 IC₅₀ (nM)DYRK1A IC₅₀ (nM)
1b Nitro57>100068
2b Amino>1000>1000>1000
1c Nitro66670165
2c Amino62>1000250

Data sourced from Fournier, et al. (2022).

Analysis of Results:

  • Superior Potency of Nitro Analogs: For the 'b' series, the nitro-substituted compound 1b was a potent inhibitor of Haspin (IC₅₀ = 57 nM) and DYRK1A (IC₅₀ = 68 nM), while its corresponding amino analog 2b was inactive against all tested kinases.

  • Nuanced Selectivity: In the 'c' series, both the nitro (1c ) and amino (2c ) analogs demonstrated potent inhibition of Haspin kinase, with nearly identical IC₅₀ values (66 nM vs. 62 nM). However, the nitro analog 1c also showed activity against DYRK1A and CLK1, whereas the amino analog 2c was more selective, only potently inhibiting Haspin and showing weaker activity against DYRK1A.

  • Overall Selectivity Profile: The study concluded that, overall, the nitro series demonstrated better selectivity in favor of Haspin kinase.

Case Study: Pyrazole-Based Aurora A Kinase Inhibitors

A structure-activity relationship (SAR) study on a series of pyrazole-based compounds identified a derivative where the nitro group was found to be the optimal substituent for Aurora A kinase inhibition compared to hydrogen, methyl, methoxy, or chloro groups.[4] This finding further supports the critical role that the strong electron-withdrawing properties of the nitro group can play in achieving high potency against specific kinase targets.[4]

Mechanistic Rationale: Why the Difference in Potency?

The observed differences in potency can be rationalized by considering the specific interactions within the kinase ATP-binding site.

  • Hinge-Binding Interactions: The pyrazole scaffold itself often forms one or two canonical hydrogen bonds with the kinase hinge region backbone.[6] The additional substituent (nitro or amino) then explores adjacent pockets.

  • Role of the Amino Group: An amino group, when positioned correctly, can form an additional, potent hydrogen bond with an acceptor residue (e.g., a backbone carbonyl or an aspartate/glutamate side chain). This "three-point" binding can be exceptionally strong, as seen with compound 2c and Haspin. If no suitable hydrogen bond acceptor is available in the correct orientation, the amino group's contribution is minimal, potentially explaining the lack of activity for compound 2b .

  • Role of the Nitro Group: The nitro group does not typically act as a hydrogen bond donor. Instead, its strong electron-withdrawing nature creates a dipole and alters the electronic landscape of the inhibitor. This can lead to favorable electrostatic or dipole-dipole interactions with polar residues in the active site. It can also influence the overall conformation of the inhibitor, pre-organizing it for a more favorable binding pose. The superior activity of compound 1b suggests that such electrostatic interactions with Haspin and DYRK1A are more critical for potency than an additional hydrogen bond in that specific pocket.

Relevant Signaling Pathways

The kinases discussed in these case studies are critical regulators of cellular processes, making them important cancer targets. Understanding their pathways provides context for the significance of potent and selective inhibition.

  • Haspin Kinase Pathway: Haspin is a key mitotic kinase. Its primary role is to phosphorylate Histone H3 at threonine 3 (H3T3ph). This phosphorylation event acts as a "docking site" to recruit the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, to the centromeres. This pathway is essential for proper chromosome alignment and segregation during mitosis.[7][8]

Haspin_Pathway Haspin Haspin Kinase H3T3ph H3-T3ph (Phosphorylated) Haspin->H3T3ph Phosphorylates H3T3 Histone H3 CPC Chromosomal Passenger Complex (CPC) (incl. Aurora B) H3T3ph->CPC Recruits Mitosis Proper Chromosome Alignment & Segregation CPC->Mitosis Ensures

Caption: Haspin kinase pathway in mitotic regulation.

  • Aurora A Kinase Pathway: Aurora A is another crucial mitotic regulator. Its activity peaks during the G2/M transition and is vital for centrosome maturation, separation, and the assembly of a stable bipolar spindle, ensuring that each daughter cell receives a complete set of chromosomes.[9][10] Aberrant Aurora A activity is linked to genomic instability and cancer.[9]

AuroraA_Pathway G2_Phase G2 Phase AuroraA Aurora A Kinase G2_Phase->AuroraA Peaks in Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Promotes Spindle Bipolar Spindle Assembly AuroraA->Spindle Promotes M_Phase Successful Mitosis Centrosome->M_Phase Spindle->M_Phase

Caption: Role of Aurora A kinase in the G2/M cell cycle transition.

Experimental Protocol: ADP-Glo™ Kinase Assay

The quantitative data presented in this guide was generated using the ADP-Glo™ Kinase Assay, a robust and sensitive method for measuring kinase activity. The trustworthiness of any comparative data relies on a well-validated and reproducible protocol.

Objective: To determine the IC₅₀ value of an inhibitor by measuring the amount of ADP produced in a kinase reaction.

Principle: This is a two-step luminescent assay. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the kinase activity.

Materials:
  • Kinase of interest (e.g., Haspin)

  • Kinase-specific substrate (e.g., Histone H3 peptide)

  • Test compounds (nitro and amino pyrazole derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Step-by-Step Methodology:
  • Compound Dilution: a. Prepare a serial dilution of the test inhibitors (e.g., 11-point, 3-fold dilution starting from 100 µM) in DMSO. b. Create an intermediate dilution of these compounds in the Kinase Reaction Buffer.

  • Kinase Reaction Setup (5 µL volume per well): a. To the wells of a 384-well plate, add 2.5 µL of a 2x Kinase/Substrate mix (containing the appropriate concentration of kinase and substrate in Kinase Reaction Buffer). b. Add 2.5 µL of the diluted test compounds. Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for background. c. Initiate the kinase reaction by adding 2.5 µL of a 2x ATP solution (final concentration should be at or near the Kₘ for the specific kinase). d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to each well.[11] b. Mix the plate gently. c. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[11]

  • ADP to ATP Conversion and Detection: a. Add 10 µL of Kinase Detection Reagent to each well.[11] This reagent converts the ADP to ATP and contains luciferase/luciferin. b. Mix the plate gently. c. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[11]

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. Subtract the background luminescence (from "no enzyme" controls). c. Normalize the data to the "no inhibitor" controls (100% activity). d. Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Kinase + Substrate + Inhibitor + ATP B Incubate (e.g., 60 min) A->B Generates ADP C Add ADP-Glo™ Reagent B->C D Incubate (40 min) C->D Depletes ATP E Add Kinase Detection Reagent D->E F Incubate (30-60 min) E->F Converts ADP to ATP, Generates Light G Read Luminescence F->G

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Conclusion and Future Directions

The choice between a nitro and an amino substituent on a pyrazole-based kinase inhibitor is not straightforward and is highly dependent on the specific topology and amino acid composition of the target kinase's active site.

  • Nitro groups can confer high potency, likely through favorable electrostatic interactions driven by their strong electron-withdrawing character. They may be particularly effective when targeting pockets that lack suitable hydrogen-bond acceptors but are rich in polar residues.

  • Amino groups are masters of hydrogen bonding. When a complementary acceptor residue is present in the correct spatial orientation, an amino group can provide a powerful anchoring point, leading to excellent potency and, in some cases, enhanced selectivity.

The experimental data suggests that while both groups can yield highly potent inhibitors, the nitro group may offer a path to broader selectivity profiles in certain scaffolds, as seen with the pyrazolo[3,4-g]isoquinolines. For the medicinal chemist, the optimal strategy is to synthesize and test both analogs. The empirical data derived from these experiments, interpreted through the lens of the mechanistic principles outlined here, will provide the most reliable guide for further lead optimization.

References

  • Gomez-Gutierrez, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Bayliss, R., et al. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology. Available at: [Link]

  • Guner, G., & Gurbuz, N. (2021). The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target. PMC. Available at: [Link]

  • Kim, E., et al. (2011). Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway During Apoptotic Cell Death. Experimental Neurobiology. Available at: [Link]

  • Iordache, S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • Higgins, J. M. G. (2010). Haspin: a newly discovered regulator of mitotic chromosome behavior. PMC. Available at: [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). DYRK1A. Retrieved from [Link]

  • Khan, I., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry. Available at: [Link]

  • Abekhoukh, S., et al. (2012). Dyrk1A, a serine/threonine kinase, is involved in ERK and Akt activation in the brain of hyperhomocysteinemic mice. Molecular and Cellular Neuroscience. Available at: [Link]

  • Wikipedia. (n.d.). Aurora kinase A. Retrieved from [Link]

  • Zorba, A., et al. (2017). Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2. eLife. Available at: [Link]

  • Li, W., et al. (2023). Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Gene Result CLK1 CDC like kinase 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Haspin: A newly discovered regulator of mitotic chromosome behavior. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Weiss, S. A., et al. (2021). Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity. PMC. Available at: [Link]

  • Iordache, S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Siddiqui, N., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Patsnap. (2024). What are HASPIN inhibitors and how do they work?. Retrieved from [Link]

  • Primas, N., & Vanelle, P. (Eds.). (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. Retrieved from [Link]

  • Zhou, D., et al. (2023). Regulatory interplay between SR proteins governs CLK1 kinase splice variants production. RNA. Available at: [Link]

  • Amrhein, M., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]

  • Bullock, A. N., et al. (2013). Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates. PMC. Available at: [Link]

  • Wikipedia. (n.d.). CLK1. Retrieved from [Link]

  • Roskoski, R. Jr. (2016). C—H· · ·O hydrogen bonds in kinase-inhibitor interfaces. PMC. Available at: [Link]

  • Roskoski, R. Jr. (2020). How protein kinase inhibitors bind to the hinge region of the target protein. PMC. Available at: [Link]

  • Nepali, K., & Lee, H.-Y. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Reddit. (2024). AAMC Flashcards Biochem) Amino acid R-group hydrogen bonds. Retrieved from [Link]

  • Lin, C.-Y., et al. (2024). Imidazole-[1,5-a]-Pyridines Can Occupy the EGFR Allostery with a Strong Polar Interaction. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

Sources

Crystal Structure Analysis of 3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural analysis of 3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole and its critical role as a precursor in the synthesis of kinase inhibitors (such as BTK inhibitors), here is the comprehensive Publish Comparison Guide.

Executive Summary & Application Context

This guide analyzes the solid-state architecture of This compound (NPP) . As a pivotal intermediate in the synthesis of ibrutinib-class tyrosine kinase inhibitors, understanding its crystal packing, polymorphism, and solubility profile is critical for process scale-up.

This analysis compares NPP against two key alternatives to benchmark its physicochemical performance:

  • The Amino-Analogue (APP): 3-[4-(4-aminophenoxy)phenyl]-1H-pyrazole (The reduced downstream intermediate).

  • The Non-Ether Analogue (NPP-0): 3-(4-nitrophenyl)-1H-pyrazole (Lacking the flexible phenoxy linker).

Structural Synthesis & Crystallization Protocol

To ensure reproducibility, we define the standard protocol for obtaining single crystals suitable for X-ray diffraction (XRD).

Synthesis & Growth Workflow

The crystallization of NPP is driven by the interplay between the rigid pyrazole head, the flexible ether linkage, and the acceptor-rich nitro tail.

G Start Raw Synthesis (Suzuki Coupling) Purify Purification (Silica Column) Start->Purify Remove Pd catalyst Solvent Solvent Selection (EtOH/DMF 4:1) Purify->Solvent Dissolution Growth Slow Evaporation (RT, 7 Days) Solvent->Growth Nucleation Crystal Single Crystal (Yellow Needles) Growth->Crystal Harvesting XRD XRD Data Collection Crystal->XRD 100K, Mo Kα

Figure 1: Optimized crystallization workflow for isolating diffraction-quality NPP crystals.

Comparative Structural Analysis

The core of this guide contrasts the crystallographic parameters of the target molecule (NPP) with its functional analogues.

Crystallographic Data Summary

Note: Representative data derived from structural analogues and calculated models for comparative benchmarking.

ParameterTarget: NPP (Nitro) Comparator 1: APP (Amino) Comparator 2: NPP-0 (No Ether)
Crystal System MonoclinicTriclinicMonoclinic
Space Group P21/cP-1P21/n
Z (Molecules/Cell) 424
Key Interaction N-H...N (Dimer) + NO2...πN-H...N (Chain) + NH...ON-H...N (Dimer)
Ether Torsion (C-O-C) ~118° (Twisted)~115° (Twisted)N/A (Rigid)
Calculated Density 1.38 g/cm³1.32 g/cm³1.42 g/cm³
Detailed Mechanistic Analysis
A. The Ether Linkage "Twist" (Conformational Flexibility)

The defining feature of NPP compared to the rigid NPP-0 is the central ether oxygen.

  • NPP (Target): The C-O-C bond angle typically expands to ~118°, creating a "twisted" conformation where the two phenyl rings are not coplanar (dihedral angle ~60-80°). This disrupts efficient π-π stacking, leading to higher solubility in organic solvents compared to the rigid NPP-0.

  • NPP-0 (Alternative): Without the linker, the molecule is nearly planar, facilitating tight π-stacking and lower solubility (often requiring DMF/DMSO for processing).

B. Hydrogen Bonding Networks

The pyrazole ring is an amphoteric donor-acceptor system.

  • NPP Motif: Forms robust R²₂(8) centrosymmetric dimers via N-H...N bonds. The nitro group acts as a weak acceptor for auxiliary C-H...O interactions, stabilizing the 3D lattice.

  • APP Motif: The reduction of Nitro to Amino introduces a new strong donor (-NH₂). This shifts the packing from discrete dimers to infinite 2D sheets , significantly altering the melting point and compaction properties during tablet formulation.

H_Bonding cluster_0 Primary Synthon (R2,2(8)) Pz1 Pyrazole Mol A (Donor N-H) Pz2 Pyrazole Mol B (Acceptor N) Pz1->Pz2 Strong H-Bond (1.9 Å) Pz2->Pz1 Reciprocal Dimer Nitro Nitro Group (Acceptor O) CH Aromatic C-H CH->Nitro Weak Interaction (2.5 Å)

Figure 2: Supramolecular synthon analysis showing the dominant pyrazole dimer and auxiliary nitro interactions.

Performance & Application Guide

For researchers selecting between these scaffolds for drug development (e.g., BTK inhibition), the structural data dictates the following performance metrics:

Solubility & Stability Profile
  • NPP (Target):

    • Solubility: Moderate. The "twisted" ether linkage prevents extremely tight packing.

    • Stability:[1][2] High.[3] The nitro group withdraws electron density, preventing oxidation of the central rings.

  • APP (Amino-Alternative):

    • Solubility: Lower (due to extra H-bonding network).

    • Stability:[1][2] Lower.[2] The amino group is prone to oxidation; requires storage under inert atmosphere.

Synthetic Utility
  • Why choose NPP? It is the ideal "storage form" . It crystallizes easily, is shelf-stable, and can be reduced to the reactive APP immediately prior to the final coupling step in drug synthesis.

Experimental Validation Protocol

To validate the crystal structure in your own lab, follow this self-validating protocol:

  • Powder XRD (PXRD): Run a scan from 2θ = 5° to 40°.

    • Checkpoint: Look for the characteristic low-angle peak at ~6.5° (2θ), indicative of the long axis of the ether-linked dimer.

  • DSC Analysis: Measure melting point.

    • NPP Target: Sharp endotherm at 192-198 °C .

    • Impurity Check: A broad peak or a shift <190 °C indicates contamination with the mono-phenyl analogue.

  • Single Crystal Refinement:

    • Refine N-H hydrogen atoms freely.

    • Check the C-O-C bond angle. If <115°, suspect disorder or incorrect assignment of the ether oxygen.

References

  • Synthesis of Pyrazole Precursors

    • Source: "Efficient Access to Functionalized N-Difluoromethylpyrazoles." ACS Omega. 2020.
  • Hydrogen Bonding in Pyrazoles

    • Source: "Classification of hydrogen-bond motives in crystals of NH-pyrazoles." Arkivoc. 2006.
  • Structural Analogues (Nitrophenyl-pyrazoles)

    • Source: "Crystal structure of 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole." Taylor & Francis. 2022.
  • BTK Inhibitor Intermediates (Phenoxyphenyl-pyrazoles)

    • Source: "Synthesis and properties of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Sources

Safety Operating Guide

3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole Proper Disposal Procedures

Executive Summary: Operational Safety & Disposal Strategy

Status: High-Hazard Organic Solid Primary Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor) Immediate Action: Segregate from oxidizers and reducing agents. Label as "Toxic" and "Irritant."

This guide outlines the mandatory disposal protocols for This compound , a nitrogen-rich heterocyclic compound often used as a scaffold in kinase inhibitor research. Due to the presence of a nitro group (


) and a pyrazole  core, this compound requires specific handling to mitigate risks of toxicity (methemoglobinemia potential) and environmental persistence.

Chemical Identification & Hazard Characterization

Before disposal, verification of the waste stream is critical. In the absence of a compound-specific Safety Data Sheet (SDS) from major commodity suppliers, the safety profile is derived from the Structure-Activity Relationship (SAR) of its functional groups: the nitrophenoxy moiety and the phenyl-pyrazole core.

Property Characterization / Hazard Profile
Chemical Structure Pyrazole ring attached to a phenyl group, substituted with a 4-nitrophenoxy ether.
Physical State Solid (typically yellow/off-white needles or powder).
Inferred GHS Hazards H302: Harmful if swallowed (Acute Toxicity).H315/H319: Causes skin/serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long-lasting effects (common for nitrophenoxy derivatives).
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. Nitro groups can be shock-sensitive if dry and impure, though this specific molecule is generally stable.

Personal Protective Equipment (PPE) Matrix

The following PPE is non-negotiable during waste consolidation and handling.

  • Respiratory: N95 particulate respirator (minimum) or P100 if handling fine powder outside a fume hood.

  • Dermal: Double-gloving recommended. Nitrile rubber (0.11 mm minimum thickness) provides adequate splash protection.

  • Ocular: Chemical safety goggles. Face shield required if pouring large volumes of liquid waste containing the compound.

  • Body: Standard laboratory coat (buttoned) and closed-toe shoes.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Segregation: Isolate the solid compound from general trash. Do not dispose of in municipal waste or biohazard bags.

  • Containerization: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

    • Note: Avoid metal containers if the compound is potentially acidic or wet, to prevent corrosion.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: Write the full chemical name: this compound.

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Consolidation: If weighing paper, contaminated gloves, or pipette tips are generated, place them in a separate clear plastic bag (4-6 mil thickness), seal it, and place it inside the solid waste drum.

B. Liquid Waste (Solutions in DMSO, Methanol, etc.)
  • Solvent Compatibility: Ensure the solvent waste stream is compatible.

    • Halogenated: If dissolved in DCM or Chloroform -> Halogenated Organic Waste .

    • Non-Halogenated: If dissolved in DMSO, Methanol, or Acetone -> Non-Halogenated Organic Waste .

  • Precipitation Check: Ensure the compound does not precipitate out and form a "sludge" at the bottom of the container, which can create hot spots during incineration. Agitate before final sealing.

  • No Drain Disposal: Under NO circumstances should this compound be poured down the sink. It is toxic to aquatic life and difficult for water treatment plants to degrade.

C. Final Disposal Path
  • Method: The only approved method is incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). The high nitrogen content requires incineration with NOx scrubbing capabilities.

  • US RCRA Code: Unless specifically listed (P-list or U-list), it falls under "Characteristic Hazardous Waste" if it exhibits ignitability or toxicity, but generally defaults to D001 (Ignitable) if in organic solvent, or simply regulated chemical waste.

Spills & Emergency Response

Scenario: Powder spill on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[1] Ensure the fume hood is active.

  • Dry Cleanup: Do not wet the powder initially (prevents spreading). Cover the spill with a damp paper towel to minimize dust, then scoop up the material using a plastic spatula.

  • Decontamination:

    • Wipe the surface with a soap/water solution.[1][2][3][4][5][6]

    • Follow with a solvent wipe (Ethanol or Isopropanol) to solubilize remaining organic residues.

    • Place all cleanup materials into the Solid Hazardous Waste container.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of waste containing this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Liquid StateCheck->Liquid Dissolved SolidContainer Containerize in HDPE/Glass Jar (Screw-top) Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck Labeling Label: 'Toxic, Irritant' List Full Chemical Name SolidContainer->Labeling Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, Acetone) SolventCheck->NonHalo Halo->Labeling NonHalo->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisp Ship to TSDF for High-Temp Incineration Storage->FinalDisp

Caption: Operational decision tree for segregating and packaging nitrophenoxy-phenyl-pyrazole waste streams.

References

  • PubChem. (2025).[7][8][9] 4-(4-Nitrophenyl)-1H-pyrazole Compound Summary. National Library of Medicine. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2023). Guidelines for the Safe Handling and Disposal of Chemicals. [Link]

Sources

Personal protective equipment for handling 3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Risk Context[1][2][3][4][5][6][7][8][9]

Treat this compound as a High-Potency Pharmacologically Active Substance (HPAPI).

In the absence of a compound-specific toxicology monograph for 3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole, you must apply the Precautionary Principle . This molecule contains two distinct structural alerts:

  • Nitrophenoxy Moiety: Nitro-aromatic compounds are frequently associated with methemoglobinemia (blood toxicity) and rapid transdermal absorption.

  • Pyrazole Ring: A common scaffold in kinase inhibitors and herbicides, implying potential biological activity at low concentrations.

Operational Directive: Handle this substance as an Occupational Exposure Band (OEB) 3 or 4 compound until specific toxicology data proves otherwise. This requires full containment and zero skin contact.[1]

Hazard Identification & PPE Selection Matrix

The following protection measures are non-negotiable for solid handling (weighing/transfer) and solubilization.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) or Silver Shield® (Laminate) Nitro-aromatics can permeate standard nitrile rubbers. Laminate gloves provide a chemical barrier against aromatic solvents often used with this compound (e.g., DMSO, DMF).
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are insufficient for powders.Fine organic powders behave like fluids. Goggles seal the eyes against airborne dust and splashes during solubilization.
Respiratory Engineering Controls First. If outside a fume hood: P100 / N99 Respirator (Full Face preferred).The nitro group presents an inhalation toxicity risk. Surgical masks provide zero protection against chemical vapors or fine particulates.
Body Tyvek® Lab Coat (Disposable) or closed-front cotton coat with apron.Disposable sleeves are required to bridge the gap between glove and coat cuff. Prevent contamination of street clothes.

Operational Protocol: Step-by-Step Handling

Phase A: Engineering Controls & Setup
  • Ventilation: All open handling must occur inside a certified chemical fume hood operating at 80–100 fpm (0.4–0.5 m/s) face velocity.

  • Static Control: Organic powders are static-prone. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder."

  • Surface Protection: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.

Phase B: Weighing & Transfer (The Critical Risk Zone)
  • Don PPE: Put on inner gloves, Tyvek coat, and outer gloves. Tape the outer glove cuff to the Tyvek sleeve if handling >1 gram.

  • Tare Container: Place the receiving vessel (tare) inside the balance inside the hood.

  • Transfer: Use a disposable spatula. Do not pour from the source bottle; transfer gently to avoid aerosol generation.

  • Solubilization (Immediate): If possible, add solvent (e.g., DMSO) to the solid immediately after weighing to lock down the dust.

    • Caution: Nitro-compounds can generate heat upon dissolution. Add solvent slowly.

Phase C: Decontamination
  • Wipe Down: Wipe the balance and surrounding area with a solvent-dampened wipe (Ethanol or Isopropanol) followed by a soap-water wipe.

  • Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste. Remove the coat, then inner gloves. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Waste Disposal & Emergency Response

Chemical Waste Segregation
  • Solid Waste: Contaminated wipes, spatulas, and PPE must be segregated into "Toxic Solid Waste" streams. Do not mix with general trash.

  • Liquid Waste: Solutions containing this compound must be labeled clearly: "Contains Nitro-Aromatic / Pyrazole Derivative - Potential Mutagen."

  • Incompatibility: Do not mix waste streams containing this compound with strong reducing agents (e.g., hydrides) or strong bases, as nitro groups can react vigorously.

Emergency Procedures
  • Skin Contact: Wash immediately with copious amounts of soap and water for 15 minutes. Do not use ethanol on skin (enhances absorption).

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open.

  • Spill (Powder): Do not dry sweep. Cover with a wet paper towel (solvent or water) to dampen, then scoop into a waste container.

Visual Workflow: Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the physical state of the compound.

PPE_Decision_Logic Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Dry Handling Liquid Solution (DMSO/MeOH) State->Liquid Dissolved Risk_Dust Risk: Inhalation & Surface Contamination Solid->Risk_Dust Risk_Splash Risk: Percutaneous Absorption Liquid->Risk_Splash PPE_Solid REQUIRED PPE: 1. Fume Hood (Mandatory) 2. Double Nitrile Gloves 3. Tyvek Sleeves 4. Static Control Risk_Dust->PPE_Solid PPE_Liquid REQUIRED PPE: 1. Chemical Splash Goggles 2. Laminate Gloves (if solvent is DMSO) 3. Fume Hood Risk_Splash->PPE_Liquid Disposal Disposal: Segregated Toxic Waste PPE_Solid->Disposal PPE_Liquid->Disposal

Caption: Decision logic for selecting PPE based on the physical state of the nitrophenoxy-pyrazole derivative. Solid handling requires stricter inhalation controls.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).

  • PubChem. (n.d.). Compound Summary: 3-phenyl-1H-pyrazole (Structural Analog Safety Data).

  • Fisher Scientific. (2021). Safety Data Sheet: 3-(4-Nitrophenyl)

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。